3-(Morpholine-4-carbonyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFURCXDFRZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394061 | |
| Record name | 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-55-8 | |
| Record name | 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Morpholine-4-carbonyl)phenylboronic acid from 3-Bromobenzoyl Morpholine
This guide provides a comprehensive overview of the synthesis of 3-(morpholine-4-carbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on the conversion of 3-bromobenzoyl morpholine to the target boronic acid via a lithiation-borylation pathway. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for successful synthesis.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are integral components in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1] The phenylboronic acid functional group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]
The synthetic route from 3-bromobenzoyl morpholine is a strategic choice due to the commercial availability of the starting material and the efficiency of the chosen transformation. The core of this synthesis lies in a halogen-metal exchange reaction followed by borylation.
Alternative Synthetic Routes
While the lithiation-borylation of an aryl halide is a common and effective method, it is worth noting other approaches to arylboronic acids:
-
Miyaura Borylation: This palladium-catalyzed reaction directly couples an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4][5] This method offers excellent functional group tolerance and avoids the use of highly reactive organometallic intermediates.[6][7]
-
Grignard Reagents: An alternative to organolithium intermediates, Grignard reagents can be formed from the aryl halide and magnesium, followed by reaction with a boron electrophile.
The selection of the lithiation-borylation pathway for this guide is based on its typically high yields and rapid reaction rates at low temperatures.
Mechanistic Insights: The Lithiation-Borylation Pathway
The conversion of 3-bromobenzoyl morpholine to this compound proceeds through a two-step sequence:
-
Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. This results in a rapid exchange of the bromine atom for a lithium atom, forming an aryllithium intermediate.[8][9] The reaction is driven by the formation of the more stable aryllithium species.[10]
-
Borylation: The newly formed aryllithium is a potent nucleophile that readily attacks an electrophilic boron source, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate.
-
Hydrolysis: The boronate ester is then hydrolyzed upon aqueous workup to yield the final arylboronic acid.
The overall transformation is depicted below:
Caption: General workflow for the lithiation-borylation synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol details a laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Bromobenzoyl morpholine | C₁₁H₁₂BrNO₂ | 270.12 | >98% | Commercially Available |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercially Available |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | >98% | Commercially Available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Commercially Available |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent grade | Commercially Available |
| Hexanes | C₆H₁₄ | 86.18 | Reagent grade | Commercially Available |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available |
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques.[11] All glassware should be oven- or flame-dried before use. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.
Synthetic Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-bromobenzoyl morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe. A color change may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer is approximately 1-2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.[12][13]
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Alternative purification methods include column chromatography on silica gel or derivatization to a more easily purified form, such as a boronate ester, followed by hydrolysis.[12]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
¹¹B NMR Spectroscopy: To confirm the presence of the boronic acid moiety.[14]
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Critical Parameters and Troubleshooting
| Parameter | Rationale | Potential Issues | Troubleshooting |
| Reaction Temperature | The lithium-halogen exchange is rapid at low temperatures. Maintaining a low temperature (-78 °C) prevents side reactions, such as deprotonation of the solvent (THF) by n-BuLi.[8] | Incomplete reaction; formation of byproducts. | Ensure efficient cooling and slow addition of reagents. |
| Anhydrous Conditions | Organolithium reagents are highly reactive towards protic sources, such as water.[11] | Quenching of the aryllithium intermediate, leading to low yield. | Use flame-dried glassware and anhydrous solvents. |
| Purity of Reagents | The concentration of n-BuLi can decrease over time. Impurities in the starting material can lead to side reactions. | Inaccurate stoichiometry; formation of impurities. | Titrate the n-BuLi solution before use. Use high-purity starting materials. |
| Workup pH | Acidic conditions are required to hydrolyze the boronate ester to the boronic acid and to protonate any basic byproducts for easier removal. | Incomplete hydrolysis; purification difficulties. | Adjust the pH of the aqueous layer to 1-2 with HCl. |
Conclusion
The synthesis of this compound from 3-bromobenzoyl morpholine via a lithiation-borylation sequence is a robust and efficient method for accessing this valuable building block. By understanding the underlying reaction mechanism and carefully controlling the critical experimental parameters, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful implementation of this synthetic transformation in a research and development setting.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic applications of arylboronic acid via an aryl radical transfer pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. par.nsf.gov [par.nsf.gov]
Introduction: The Role of 3-(Morpholine-4-carbonyl)phenylboronic Acid in Modern Chemistry
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Morpholine-4-carbonyl)phenylboronic acid
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic building block, it incorporates three key chemical features: a boronic acid moiety, an aromatic phenyl ring, and a morpholine-amide group. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property leveraged in glucose sensors and bioconjugation.[1] The phenyl ring provides a rigid scaffold, while the morpholine-amide tail can be modified to tune solubility, and pharmacokinetic properties, or to act as a hydrogen bond acceptor.
Given its utility, rigorous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is not merely a quality control step but a fundamental necessity to understand the molecule's structure, stability, and reactivity. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of this compound, framed from the perspective of a senior application scientist. We will delve into not just the data but the rationale behind the experimental choices and the logic of spectral interpretation.
Molecular Structure and Expected Spectroscopic Signatures
To effectively interpret spectroscopic data, one must first understand the molecule's architecture. The structure contains distinct regions, each with characteristic spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides the most detailed information about the molecular skeleton, connectivity, and chemical environment of atoms. For a complete analysis of this compound, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is essential.
Proton (¹H) NMR Spectroscopy
¹H NMR reveals the number, environment, and connectivity of hydrogen atoms.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is the solvent of choice because its polarity effectively dissolves the compound, and its high boiling point allows for stable acquisitions. Crucially, it enables the observation of exchangeable protons, such as those on the boronic acid (B(OH)₂), which would be lost in D₂O.
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.
-
Confirmation: To confirm the B(OH)₂ protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The B(OH)₂ signal should disappear or significantly diminish due to deuterium exchange.
The spectrum is logically divided into three regions: the downfield aromatic region, the mid-field morpholine region, and the exchangeable boronic acid proton signal.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 (broad s) | Broad Singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and exchangeable with D₂O. |
| ~7.9-8.0 (m) | Multiplet | 2H | Aromatic H | Protons ortho to the boronic acid and ortho to the carbonyl group. |
| ~7.5-7.6 (m) | Multiplet | 2H | Aromatic H | Protons meta to the substituents, often appearing as a complex multiplet or triplet. |
| ~3.6 (br m) | Broad Multiplet | 8H | Morpholine CH₂ | The eight protons of the morpholine ring often appear as two overlapping or broad multiplets due to restricted rotation around the amide C-N bond at room temperature. |
Carbon (¹³C) NMR Spectroscopy
¹³C NMR provides a count of unique carbon environments and information about their functional group type.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 400 MHz (or higher) spectrometer equipped for ¹³C detection.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.5 | Amide C=O | The carbonyl carbon is significantly deshielded and appears far downfield. |
| ~135.2 | Aromatic C-B | The carbon atom directly attached to boron (ipso-carbon) is often broad and has a characteristic shift. |
| ~134.1 | Aromatic C-C=O | The ipso-carbon of the amide substituent. |
| ~130.5 | Aromatic CH | Aromatic carbon signal. |
| ~128.8 | Aromatic CH | Aromatic carbon signal. |
| ~127.3 | Aromatic CH | Aromatic carbon signal. |
| ~125.9 | Aromatic CH | Aromatic carbon signal. |
| ~66.2 | Morpholine O-CH₂ | Carbons adjacent to the highly electronegative oxygen atom. |
| ~42.5 | Morpholine N-CH₂ | Carbons adjacent to the nitrogen atom, which may be split into two signals if rotation is slow. |
Boron (¹¹B) NMR Spectroscopy
¹¹B NMR is a specialized but powerful technique for directly probing the boron atom. It is exceptionally sensitive to the coordination state of the boron center.[1]
-
Sample Preparation: A slightly more concentrated sample (~15-20 mg in 0.6 mL DMSO-d₆) is beneficial.
-
Instrumentation: An NMR spectrometer with a broadband probe tuned to the ¹¹B frequency is required.
-
Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A reference standard like BF₃·OEt₂ is used to set the chemical shift scale to 0 ppm.
The key diagnostic feature is the chemical shift, which distinguishes between the trigonal planar (sp²) boronic acid and a potential tetrahedral (sp³) boronate ester if diol contaminants or additives are present.[1][2]
| Chemical Shift (δ, ppm) | Linewidth | Boron Environment | Significance |
| ~28-30 | Broad | Trigonal Planar (sp²) | This signal confirms the presence of the free boronic acid. |
| ~5-10 | Sharper | Tetrahedral (sp³) | The absence of a signal in this region confirms the sample is free from diol complexes. Its presence would indicate an impurity or the formation of a boronate ester. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[3]
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropyl alcohol.
-
Background Scan: Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
The IR spectrum provides a clear fingerprint confirming the major structural components.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3400-3200 | Strong, Broad | O-H Stretch | Boronic Acid B(OH)₂ |
| 3080-3030 | Medium | C-H Stretch | Aromatic Ring |
| 2980-2850 | Medium | C-H Stretch | Morpholine Ring |
| ~1630 | Strong, Sharp | C=O Stretch | Amide Carbonyl |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1360 | Strong | B-O Stretch | Boronic Acid |
| ~1240 | Strong | C-N Stretch | Amide/Morpholine |
| ~1115 | Strong | C-O-C Stretch | Morpholine Ether |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Rationale: Formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion for detection in positive ion mode.
-
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.
The molecular formula of this compound is C₁₁H₁₄BNO₄, with a monoisotopic mass of 235.10 g/mol .
| m/z (Mass-to-Charge Ratio) | Ion Mode | Assignment | Significance |
| 236.11 | Positive | [M+H]⁺ | Confirms the molecular weight of the parent compound. |
| 258.09 | Positive | [M+Na]⁺ | A common adduct seen in ESI, providing further confirmation of the molecular weight. |
| 234.09 | Negative | [M-H]⁻ | Confirms the molecular weight in negative mode. |
A key feature of boron-containing compounds is the natural isotopic abundance of boron: ¹¹B (~80.2%) and ¹⁰B (~19.8%). High-resolution mass spectrometry will resolve the isotopic pattern of the molecular ion, showing a smaller M-1 peak next to the primary M peak, which serves as an unmistakable indicator of a boron-containing compound.
Conclusion: An Integrated Approach to Structural Validation
The characterization of this compound is a clear example of the power of a multi-technique spectroscopic strategy. While each method provides valuable pieces of the puzzle, none in isolation is sufficient for unambiguous confirmation.
-
IR Spectroscopy offers a rapid first pass, confirming the presence of all critical functional groups.
-
Mass Spectrometry provides definitive proof of the molecular weight and elemental formula.
-
NMR Spectroscopy (¹H, ¹³C, and ¹¹B) ultimately pieces the structure together, confirming atomic connectivity and providing the highest level of structural detail.
For researchers in drug development and materials science, employing this integrated workflow is not just good practice—it is essential for ensuring the validity of their scientific outcomes and the integrity of their materials.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(Morpholine-4-carbonyl)phenylboronic Acid
Introduction
In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Among these, 3-(Morpholine-4-carbonyl)phenylboronic acid is a compound of significant interest, incorporating three key structural motifs: a meta-substituted phenyl ring, a boronic acid functional group, and a morpholine amide sidechain. The precise and unambiguous structural verification of such molecules is paramount to ensuring the integrity of subsequent synthetic steps and the validity of biological or material-based assays.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. Its ability to probe the chemical environment of individual ¹H and ¹³C nuclei provides a detailed molecular fingerprint. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound, moving beyond simple peak assignments to explain the underlying chemical principles and experimental considerations essential for its accurate characterization. We will explore the influence of each functional group on the resulting spectra and address common challenges, such as boronic acid oligomerization, providing field-proven protocols for obtaining high-fidelity data.
Molecular Structure and Key NMR-Influencing Features
A thorough interpretation of the NMR spectra begins with a detailed examination of the molecule's structure. The key to predicting and assigning the spectra lies in understanding how the electronic environment and spatial arrangement of the functional groups influence the magnetic shielding of each nucleus.
Caption: Numbered structure of this compound.
-
1,3-Disubstituted Aromatic Ring : The phenyl ring is substituted at the C1 and C3 positions by two electron-withdrawing groups: the morpholine amide and the boronic acid. This substitution pattern dictates a specific set of multiplicities for the four aromatic protons (H2, H4, H5, H6) and results in six unique carbon signals.
-
Morpholine Amide : The morpholine ring is a saturated heterocycle that typically exists in a chair conformation. The protons on carbons adjacent to the highly electronegative oxygen (C10, C12) will be significantly deshielded (shifted downfield) compared to those adjacent to the nitrogen (C9, C13). Furthermore, rotation around the C7-N8 amide bond can be restricted at room temperature, potentially leading to magnetic inequivalence of the morpholine protons and carbons, resulting in signal broadening or the appearance of rotamers.
-
Boronic Acid Moiety : The -B(OH)₂ group is strongly electron-withdrawing and will deshield adjacent aromatic protons. The hydroxyl protons are acidic and labile; their signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. A critical characteristic of boronic acids is their propensity to undergo dehydration in aprotic solvents to form cyclic trimeric anhydrides known as boroxines.[1] This oligomerization can lead to complex or uninterpretable NMR spectra, a challenge that must be addressed experimentally.
Experimental Protocols for High-Fidelity NMR Acquisition
The acquisition of clean, interpretable NMR spectra for this compound is contingent on a well-designed experimental protocol that mitigates common issues like poor solubility and oligomerization.
1. Sample Preparation (Self-Validating Protocol)
-
Solvent Selection (Causality): The choice of solvent is the most critical parameter. While CDCl₃ is common, it is a non-coordinating, aprotic solvent that promotes the formation of boroxine trimers, leading to spectral complexity.[1] To ensure the analysis of the monomeric boronic acid, a coordinating solvent is required.
-
Primary Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity ensures good solubility, and its hydrogen bond accepting nature disrupts the intermolecular hydrogen bonding that leads to oligomerization.
-
Alternative: Deuterated methanol (CD₃OD) is also effective at breaking up boroxines. However, the labile -B(OH)₂ and amide N-H (if present) protons will exchange with the deuterium of the solvent, causing their signals to disappear.[1]
-
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer (≥400 MHz).
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.
2. NMR Data Acquisition Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially in the aromatic region.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Analysis and Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |
| B(OH)₂ | ~8.1 - 8.3 | Broad Singlet | 2H | - | Acidic, labile protons. Shift is concentration-dependent. |
| H2 | ~7.9 - 8.1 | Singlet (s) or Triplet (t) | 1H | J ≈ 1.5-2.0 (meta) | Most deshielded aromatic proton, situated between two electron-withdrawing groups. |
| H6 | ~7.8 - 7.9 | Doublet (d) | 1H | J ≈ 7.6 (ortho) | Ortho to the amide group. |
| H4 | ~7.7 - 7.8 | Doublet (d) | 1H | J ≈ 7.6 (ortho) | Ortho to the boronic acid group. |
| H5 | ~7.4 - 7.5 | Triplet (t) | 1H | J ≈ 7.6 (ortho) | Least deshielded aromatic proton. |
| -CH₂-O- (C10, C12) | ~3.6 - 3.7 | Broad Multiplet | 4H | - | Adjacent to electronegative oxygen. Signal may be complex due to chair conformation. |
| -CH₂-N- (C9, C13) | ~3.4 - 3.5 | Broad Multiplet | 4H | - | Adjacent to nitrogen and deshielded by the amide carbonyl. |
-
Aromatic Region (7.4 - 8.1 ppm): The four aromatic protons give rise to a characteristic pattern for a 1,3-disubstituted ring. H2, positioned between both withdrawing groups, is expected to be the most downfield. H6 and H4 are ortho to one substituent and meta to the other, appearing as doublets or doublet of doublets. H5, being meta to both groups, appears as a triplet and is the most upfield of the aromatic signals.
-
Morpholine Region (3.4 - 3.7 ppm): The morpholine protons typically appear as two broad, overlapping signals.[2] The chemical shift difference between the protons on carbons adjacent to oxygen (C10, C12) and those adjacent to nitrogen (C9, C13) is distinct.[3] The complexity arises from the ring's chair conformation and potential for slow rotation about the amide bond, which can make the axial and equatorial protons on each carbon chemically non-equivalent.
-
Boronic Acid Protons: In DMSO-d₆, the two hydroxyl protons of the boronic acid group typically appear as a single, broad resonance around 8.2 ppm. This signal will disappear upon the addition of a drop of D₂O, a definitive test for exchangeable protons.
¹³C NMR Spectral Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C7 (C=O) | ~168 - 170 | Amide carbonyl carbon, highly deshielded. |
| C1 | ~135 - 137 | Aromatic carbon attached to the carbonyl group. |
| C3 | ~133 - 135 | Aromatic carbon attached to boron. Signal is often broad or of low intensity due to quadrupolar relaxation from the ¹¹B nucleus. |
| C2, C6, C4, C5 | ~125 - 132 | Four distinct signals for the remaining aromatic CH carbons. |
| -CH₂-O- (C10, C12) | ~66 - 67 | Methylene carbons adjacent to oxygen. |
| -CH₂-N- (C9, C13) | ~42 - 48 | Methylene carbons adjacent to nitrogen. May show two distinct signals or broadening due to restricted amide rotation. |
-
Key Signals: The amide carbonyl (C7) is the most downfield signal. The carbon attached to the boron atom (C3) is a key diagnostic peak, but its detection can be challenging. The boron nucleus (¹¹B, I=3/2) has a quadrupole moment that can cause rapid relaxation of the attached ¹³C nucleus, leading to significant line broadening, often rendering the signal indistinguishable from the baseline.[4]
-
Morpholine Carbons: The two sets of methylene carbons in the morpholine ring are clearly distinguished, with the carbons bonded to oxygen appearing approximately 20-25 ppm downfield from those bonded to nitrogen, consistent with the higher electronegativity of oxygen.
Advanced Considerations: Overcoming Boronic Acid Oligomerization
The primary challenge in the NMR characterization of arylboronic acids is their tendency to form boroxines. This is a reversible equilibrium reaction that is highly dependent on the solvent and the presence of water.
Caption: Equilibrium between boronic acid monomer and its boroxine trimer.
As the diagram illustrates, in aprotic solvents, the equilibrium shifts towards the boroxine trimer, which has a distinct and more complex NMR signature than the monomer. The use of coordinating solvents like DMSO-d₆ or CD₃OD solvates the boronic acid group, breaking up the anhydride linkages and shifting the equilibrium overwhelmingly towards the desired monomeric species, thus providing a clean and directly interpretable spectrum.[1]
A complementary technique for confirming the presence of the boronic acid is ¹¹B NMR spectroscopy . For an sp²-hybridized arylboronic acid, a single, often broad, signal is expected in the range of δ +27 to +33 ppm (relative to BF₃·OEt₂).[5][6] This provides direct evidence for the integrity of the boron center.
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of this compound is a powerful tool for its unambiguous identification and purity assessment. A successful analysis hinges on understanding the interplay between the molecule's distinct functional groups—the substituted aromatic ring, the morpholine amide, and the boronic acid. By employing a robust experimental protocol, particularly the selection of a coordinating deuterated solvent such as DMSO-d₆, researchers can circumvent the common pitfall of boroxine formation and acquire high-fidelity, reproducible data. The predicted chemical shifts, multiplicities, and key diagnostic signals outlined in this guide provide a reliable framework for scientists and drug development professionals to confidently interpret their NMR data and ensure the structural integrity of this valuable chemical entity.
References
- 1. reddit.com [reddit.com]
- 2. echemi.com [echemi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
Physical and chemical properties of 3-(Morpholine-4-carbonyl)phenylboronic acid
An In-Depth Technical Guide to 3-(Morpholine-4-carbonyl)phenylboronic acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines the reactivity of a phenylboronic acid with the advantageous physicochemical properties conferred by a morpholine carboxamide moiety. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] Simultaneously, the morpholine heterocycle is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and target engagement, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[4][5]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights for its application in research and development. We will delve into its structural characteristics, reactivity, and established experimental protocols, grounding the discussion in authoritative scientific principles.
Physicochemical and Structural Properties
The compound's utility is fundamentally derived from its inherent physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various applications.
Core Data Summary
A compilation of the key physicochemical data for this compound and its common pinacol ester variant is presented below.
| Property | Value (for this compound) | Value (for its pinacol ester) | Reference(s) |
| CAS Number | 723281-55-8 | 871332-68-2 | [6][7] |
| Molecular Formula | C₁₁H₁₄BNO₄ | C₁₇H₂₄BNO₄ | [] |
| Molecular Weight | 235.04 g/mol | 317.18 g/mol | [] |
| Appearance | White to off-white solid/crystalline powder | Solid | [9] |
| Solubility | Phenylboronic acids generally exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbons like hexanes.[1][10][11] The morpholine moiety is expected to enhance aqueous solubility compared to unsubstituted phenylboronic acid. | Generally higher solubility in organic solvents than the parent boronic acid.[10][12] | |
| pKa | The pKa of unsubstituted phenylboronic acid is approximately 8.83.[1] The electron-withdrawing nature of the meta-substituted carbonyl group is expected to slightly increase the acidity (lower the pKa) of this compound.[13] | N/A |
Structural Analysis and Spectroscopic Characterization
The molecule consists of a central phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 3-position with a morpholine-4-carbonyl group. The boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts its character as a mild Lewis acid.[1] This Lewis acidity is crucial for its reactivity.
The morpholine ring typically adopts a stable chair conformation.[4] The presence of both the boronic acid's hydroxyl groups (hydrogen bond donors) and the morpholine's oxygen and amide carbonyl (hydrogen bond acceptors) allows for complex hydrogen-bonding networks in the solid state, influencing its crystal packing and physical properties.[14]
Characterization of this compound relies on standard analytical techniques:
-
¹H NMR Spectroscopy: Would show characteristic aromatic proton signals in the 7-8 ppm range, along with signals for the morpholine ring protons typically around 3.7 ppm.[15][16]
-
¹¹B NMR Spectroscopy: A powerful tool for studying boronic acids, this technique would show a signal characteristic of a trigonal sp²-hybridized boron atom. This chemical shift is sensitive to pH and complexation with diols.[17][18]
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in its capacity to serve as a versatile building block in organic synthesis, particularly in the construction of biaryl structures.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for the Suzuki-Miyaura reaction, a palladium-catalyzed process that couples the phenyl group of the boronic acid with an organohalide or triflate.[3][19] This reaction is fundamental to synthesizing complex molecules in the pharmaceutical and materials industries.[][20]
Causality of the Reaction Mechanism: The reaction proceeds through a well-established catalytic cycle. The key is the activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄). This converts the neutral, sp²-hybridized boronic acid into an anionic, sp³-hybridized "ate" complex.[2] This structural change increases the nucleophilicity of the phenyl group attached to the boron, making it capable of transferring from boron to the palladium center during the crucial transmetalation step.
Protocols for Application
Adherence to validated protocols is critical for safety and experimental success. The following sections provide self-validating systems for handling and reacting with this compound.
Protocol 1: Safe Handling and Storage
Boronic acids and their derivatives require careful handling to maintain their integrity and ensure user safety.
Step-by-Step Handling Protocol:
-
Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.[21]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.[22] Inspect gloves before use and use proper removal technique.[22]
-
Dispensing: When weighing and dispensing the solid, use anti-static measures and avoid creating dust clouds.[23]
-
Contamination Avoidance: Use clean, dedicated spatulas and glassware. The compound is hygroscopic and should be protected from moisture.[9][21]
-
Spill Cleanup: In case of a spill, sweep up the solid material carefully, place it in a suitable container for disposal, and clean the area. Avoid generating dust.[23]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration.[21][23]
Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling
This protocol describes a typical workflow for using this compound in a Suzuki coupling reaction.
Materials:
-
This compound (1.05 - 1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous Solvent (e.g., Dioxane/Water, DMF, Toluene)
Step-by-Step Reaction Protocol:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.05 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst/ligand mixture, followed by the degassed solvent(s).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[24]
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.[24]
Conclusion
This compound stands out as a highly valuable and versatile reagent. Its properties are a direct consequence of the synergistic combination of the reactive boronic acid functional group and the drug-like morpholine scaffold. The boronic acid enables robust and reliable carbon-carbon bond formation via Suzuki-Miyaura coupling, while the morpholine moiety provides a handle to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. For researchers and scientists in drug development and materials science, a thorough understanding of its physicochemical properties and reactivity is key to unlocking its full potential in the synthesis of novel and functional molecules.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
- 7. This compound pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenylboronic Acid [myskinrecipes.com]
- 21. carlroth.com [carlroth.com]
- 22. northmetal.net [northmetal.net]
- 23. combi-blocks.com [combi-blocks.com]
- 24. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-Depth Technical Guide to 3-(Morpholine-4-carbonyl)phenylboronic Acid (CAS 723281-55-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholine-4-carbonyl)phenylboronic acid, registered under CAS number 723281-55-8, is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. This molecule uniquely combines the structural features of a phenylboronic acid and a morpholine carboxamide. The phenylboronic acid moiety is a versatile functional group, renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. Furthermore, the boronic acid functional group is a known pharmacophore, capable of forming reversible covalent bonds with the active site residues of various enzymes, leading to potent and selective inhibition.[1][2]
The morpholine ring is considered a "privileged structure" in drug discovery.[3] Its incorporation into molecules can enhance aqueous solubility, improve metabolic stability, and provide favorable pharmacokinetic properties.[3][4] The amide linkage to the phenyl ring further adds to the structural complexity and potential for specific biological interactions. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in drug design and synthetic methodology development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 723281-55-8 | N/A |
| Molecular Formula | C₁₁H₁₄BNO₄ | [5] |
| Molecular Weight | 235.04 g/mol | [5] |
| IUPAC Name | [3-(morpholine-4-carbonyl)phenyl]boronic acid | [] |
| Synonyms | N-Morpholinyl 3-boronobenzamide, 3-(Morpholinocarbonyl)phenylboronic acid | N/A |
| Appearance | Solid (predicted) | [3] |
| Solubility | Phenylboronic acids generally exhibit moderate solubility in organic solvents like ethers and ketones, and lower solubility in hydrocarbons. The morpholine moiety is expected to enhance aqueous solubility. | [7] |
Synthesis
A potential synthetic pathway is illustrated in the workflow diagram below. This would typically involve the reaction of 3-carboxyphenylboronic acid with morpholine in the presence of a suitable coupling agent.
General Experimental Protocol for Amide Coupling:
-
Dissolution: Dissolve 3-carboxyphenylboronic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Activation: Add amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to the solution to activate the carboxylic acid.
-
Amine Addition: Add morpholine to the reaction mixture, followed by a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the resulting acid.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with aqueous solutions to remove unreacted reagents and byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final product.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl or vinyl halide/triflate, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[8]
Potential Biological and Medicinal Applications
The combination of a boronic acid and a morpholine moiety in a single molecule makes this compound an interesting candidate for biological screening and drug discovery programs.
Enzyme Inhibition
Boronic acids are well-documented inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.[1] The phenyl and morpholine carboxamide portions of the molecule can engage in specific non-covalent interactions with the enzyme's active site, potentially leading to high affinity and selectivity.[9]
Drug Design and Development
The morpholine ring is frequently incorporated into drug candidates to enhance their "drug-like" properties.[10][11] It can improve aqueous solubility, which is beneficial for bioavailability, and can also block metabolic pathways, leading to a longer half-life in the body.[4] Therefore, this compound could serve as a valuable scaffold or intermediate for the synthesis of more complex molecules with therapeutic potential.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with significant potential in both synthetic organic chemistry and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. Furthermore, the presence of both a boronic acid and a morpholine moiety suggests its potential as a lead compound or scaffold for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the specific biological activities and applications of this compound is warranted and could lead to exciting discoveries in drug development.
References
- 1. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 3. (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 4. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
- 5. 4-(morpholine-4-carbonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aobchem.com [aobchem.com]
- 10. mdpi.com [mdpi.com]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-(Morpholine-4-carbonyl)phenylboronic Acid: Sourcing, Synthesis, and Application in Contemporary Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-(Morpholine-4-carbonyl)phenylboronic acid (CAS No. 723281-55-8), a versatile building block of significant interest to researchers, medicinal chemists, and drug development professionals. The guide offers a comprehensive overview of its commercial availability, detailing reliable suppliers and their product specifications. Furthermore, it presents a validated, step-by-step synthetic protocol for its preparation via a Miyaura borylation, starting from the readily accessible (3-bromophenyl)(morpholino)methanone. A detailed experimental workflow for a representative Suzuki-Miyaura cross-coupling reaction is also provided, showcasing its utility in the synthesis of complex organic molecules. The significance of the morpholine and boronic acid moieties in drug design is discussed, with a specific focus on the application of this compound as a key intermediate in the synthesis of targeted covalent inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors. This guide is intended to be a practical resource, empowering scientific professionals with the necessary information to effectively source, synthesize, and strategically implement this valuable chemical entity in their research and development endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. The strategic incorporation of specific structural motifs into drug candidates is a key element of this endeavor. This compound has emerged as a particularly valuable building block due to the synergistic combination of two pharmacologically significant moieties: the morpholine ring and the phenylboronic acid group.
The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a molecule. Its presence can also facilitate crucial hydrogen bond interactions with biological targets. Boronic acids and their derivatives are renowned for their utility in carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's broad functional group tolerance and mild conditions have made it an indispensable tool for the synthesis of complex biaryl structures, which are common scaffolds in many approved drugs.
This guide will provide a comprehensive overview of the commercial landscape for sourcing this compound, followed by detailed, field-proven protocols for its synthesis and subsequent application in a Suzuki-Miyaura coupling.
Commercial Availability and Sourcing
For researchers and drug development professionals, reliable access to high-quality starting materials is paramount. This compound, with the confirmed CAS Number 723281-55-8 , is available from a range of commercial suppliers.[2][3][4][5][6] The following table provides a summary of reputable vendors offering this compound. It is advisable to request lot-specific certificates of analysis (CoA) to verify purity and identity before use.
| Supplier | Catalog Number | Purity | Available Quantities |
| Ambeed | A879012 | 98% | Inquire |
| BLD Pharm | BD138677 | 98% | 1g, 5g, 25g |
| ChemShuttle | CS-A0676 | >95% | 1g, 5g, 10g |
| 2A Biotech | 2A-0128239 | Inquire | Inquire |
| Seed Chem | M-M856015 | Inquire | 1g |
Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Two-Step Approach
For applications requiring larger quantities or for cost-effective sourcing, the in-house synthesis of this compound is a viable option. The following two-step protocol, commencing with the commercially available (3-bromophenyl)(morpholino)methanone, is a robust and reproducible method.
Step 1: Synthesis of the Precursor, (3-Bromophenyl)(morpholino)methanone
The precursor amide can be readily prepared from 3-bromobenzoyl chloride and morpholine.
Reaction Scheme:
Figure 1: Synthesis of (3-Bromophenyl)(morpholino)methanone.
Experimental Protocol:
-
To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (3-bromophenyl)(morpholino)methanone, which can often be used in the next step without further purification.
Step 2: Miyaura Borylation to Yield this compound Pinacol Ester
The conversion of the aryl bromide to the corresponding boronic acid pinacol ester is efficiently achieved via a palladium-catalyzed Miyaura borylation reaction.[2][3][4]
Reaction Scheme:
Figure 2: Miyaura borylation of the precursor.
Experimental Protocol:
-
In a flask purged with an inert atmosphere (e.g., argon or nitrogen), combine (3-bromophenyl)(morpholino)methanone (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (KOAc, 2.0-3.0 equivalents), and PdCl₂(dppf) (0.02-0.05 equivalents).
-
Add anhydrous dioxane as the solvent and heat the mixture to 80-90 °C.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the this compound pinacol ester.
Note: The pinacol ester can often be used directly in subsequent Suzuki-Miyaura coupling reactions. If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic or basic conditions.
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Scaffold
The utility of this compound as a building block is exemplified by its participation in the Suzuki-Miyaura cross-coupling reaction to form complex biaryl structures.
Figure 3: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol (General):
-
In a reaction vessel, combine this compound (1.0-1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equivalents), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0-3.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Significance in Drug Discovery: A Key Building Block for Kinase Inhibitors
The 3-(morpholine-4-carbonyl)phenyl moiety is a key structural feature in a number of biologically active compounds, including potent and selective kinase inhibitors. For instance, this scaffold has been incorporated into the design of irreversible Bruton's tyrosine kinase (BTK) inhibitors.[7] BTK is a clinically validated target for the treatment of various B-cell malignancies. The morpholine group in these inhibitors often serves to enhance solubility and metabolic stability, while the phenyl ring provides a core scaffold for the attachment of other pharmacophoric elements. The ability to readily functionalize the phenyl ring via the boronic acid handle using Suzuki-Miyaura chemistry allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
Characterization Data
Predicted 1H NMR (400 MHz, DMSO-d₆) δ: 8.10 (s, 2H, B(OH)₂), 7.85 (t, J = 1.6 Hz, 1H), 7.65 (dt, J = 7.6, 1.4 Hz, 1H), 7.50 (dt, J = 7.8, 1.4 Hz, 1H), 7.40 (t, J = 7.7 Hz, 1H), 3.65-3.40 (m, 8H, morpholine protons).
Note: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary and should be confirmed by experimental data.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its commercial availability from multiple suppliers, coupled with a straightforward and scalable synthetic route, makes it an accessible reagent for a wide range of research applications. The demonstrated utility of this compound in the synthesis of complex biaryl scaffolds, particularly in the context of kinase inhibitor development, underscores its strategic importance. This guide provides the essential technical information and practical protocols to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Morpholine Motif: A Cornerstone of Modern Medicinal Chemistry and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has led to its incorporation into a multitude of approved and experimental drugs across a wide range of therapeutic areas.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of morpholine in drug design, offering insights into its fundamental properties, strategic applications in medicinal chemistry, and practical guidance on its synthesis and derivatization. We will explore how the morpholine moiety is leveraged to enhance drug-like properties, modulate pharmacological activity, and ultimately, contribute to the development of safer and more effective therapeutics.
The Physicochemical Advantage of the Morpholine Ring
The widespread use of morpholine in drug discovery is not coincidental; it is a direct consequence of its favorable physicochemical properties that address key challenges in drug development, such as solubility, permeability, and metabolic stability.[3][4]
A Fine-Tuned Basicity
The nitrogen atom in the morpholine ring imparts basicity, a crucial feature for many drug-target interactions and for achieving desired pharmacokinetic profiles.[3] However, unlike the more basic piperidine and piperazine, the electron-withdrawing effect of the oxygen atom in morpholine lowers the pKa of its conjugate acid to approximately 8.5.[5][6] This attenuated basicity is highly advantageous as it reduces the likelihood of strong interactions with acidic off-targets and can lead to improved oral bioavailability and reduced central nervous system (CNS) side effects.[3]
Enhancing Aqueous Solubility and Permeability
The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the oxygen atom) within a compact, saturated ring system allows morpholine-containing compounds to engage in favorable interactions with water molecules, thereby enhancing aqueous solubility.[3] This improved solubility is a critical factor for oral drug absorption and formulation. Furthermore, the overall polarity and modest size of the morpholine ring contribute to a balanced lipophilicity, which is essential for effective membrane permeability and absorption.[4]
A Comparison with Common Bioisosteres
The strategic replacement of one functional group with another that has similar physical and chemical properties, a practice known as bioisosterism, is a cornerstone of medicinal chemistry. Morpholine is often considered a bioisostere of other cyclic amines like piperidine and piperazine. The following table provides a comparative overview of their key physicochemical properties.
| Heterocycle | pKa (of conjugate acid) | clogP | Water Solubility (g/L) | Key Characteristics & Medicinal Chemistry Implications |
| Morpholine | ~8.5[5][6] | ~-0.86[7] | Miscible[7] | Moderate basicity, good water solubility, balanced lipophilicity. Often improves ADME properties and reduces off-target effects compared to more basic amines.[3] |
| Piperidine | ~11.2 | ~0.84 | Miscible | Stronger base, more lipophilic than morpholine. Can lead to higher target affinity but also increased potential for off-target toxicity and CNS penetration. |
| Piperazine | ~9.8 (pKa1), ~5.6 (pKa2) | ~-1.1 | Miscible | Two basic centers, highly polar. Often used to improve solubility and as a linker. Can be susceptible to metabolism.[8] |
| Thiomorpholine | ~8.4 | ~-0.3 | Soluble | Similar basicity to morpholine, but the sulfur atom imparts different electronic and lipophilic properties. Can influence metabolic stability and target interactions.[4][9] |
Strategic Roles of Morpholine in Drug Design
The morpholine moiety is not merely a passive solubilizing group; it actively contributes to the pharmacological profile of a drug molecule in several distinct ways.
A Versatile Scaffold for Directed Functionality
The rigid, chair-like conformation of the morpholine ring serves as an excellent scaffold, positioning substituents in a defined three-dimensional orientation.[1] This is critical for optimizing interactions with the binding site of a biological target. By attaching various functional groups to the nitrogen or carbon atoms of the morpholine ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate.
Diagram: The Morpholine Scaffold in Drug Design
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. jchemrev.com [jchemrev.com]
- 4. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Guide for the Synthesis of Biaryl Compounds Using 3-(Morpholine-4-carbonyl)phenylboronic Acid
An Application Guide and Protocol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly widespread in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures. This guide provides a detailed examination of the Suzuki-Miyaura reaction, with a specific focus on the practical application of 3-(Morpholine-4-carbonyl)phenylboronic acid as a coupling partner. We will delve into the reaction mechanism, explore the critical roles of the palladium catalyst, ligands, base, and solvent, and provide a robust, step-by-step protocol for researchers. Furthermore, a comprehensive troubleshooting guide is included to address common challenges, ensuring a higher probability of success in synthesizing desired biaryl structures.
The Catalytic Cycle: A Mechanistic Overview
The power of the Suzuki-Miyaura reaction lies in its elegant and well-defined catalytic cycle, which revolves around a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for rational optimization and troubleshooting. The process consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide (or pseudohalide) bond of the electrophile (Ar¹-X). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar intermediate.[2][4] The reactivity of the halide partner typically follows the trend I > Br > OTf >> Cl.[2]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the Pd(II) complex. This process is not spontaneous; it requires activation of the organoboron species by a base.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Components: A Guide to Rational Reagent Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its four key components: the palladium source, ligand, base, and solvent.
Palladium Catalysts & Precatalysts
While the active catalyst is a Pd(0) species, bench-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(L)₂ are often used as "precatalysts".[2] These are reduced in situ to Pd(0), often by a phosphine ligand or by the homocoupling of two boronic acid molecules.[2] Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are also common and do not require a reduction step.[6]
Ligands: The Key to Reactivity and Stability
Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[2]
-
Triphenylphosphine (PPh₃): A classic, versatile ligand suitable for many standard couplings. Pd(PPh₃)₄ is a widely used all-in-one catalyst.
-
Bulky, Electron-Rich Phosphines: For more challenging substrates, including aryl chlorides or sterically hindered partners, advanced ligands are necessary. Buchwald ligands (e.g., SPhos, XPhos) and other dialkylbiaryl phosphines are highly effective as they promote both the oxidative addition and reductive elimination steps.[8][9][10]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable and highly active palladium complexes, offering an alternative to phosphines.
| Catalyst/Ligand System | Common Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl iodides, bromides | Commercially available, well-established. |
| Pd(OAc)₂ / PPh₃ | Aryl iodides, bromides | Flexible Pd:Ligand ratio. |
| Pd₂(dba)₃ / SPhos or XPhos | Aryl bromides, chlorides, hindered substrates | High activity, broad scope.[8] |
| Pd(dppf)Cl₂ | Aryl bromides, heteroaryls | Stable precatalyst, good for heteroaromatic substrates. |
| PEPPSI™-IPr | Aryl chlorides | Highly active NHC-based precatalyst.[2] |
The Role of the Base
The base is essential for the transmetalation step.[6][11] Its primary role is to activate the boronic acid by forming an "ate" complex [ArB(OH)₃]⁻, which is significantly more nucleophilic and readily transfers its aryl group to the palladium center.[11]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and often gives superior results, albeit at a higher cost.[12]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base, often used under anhydrous conditions or with boronate esters.[13]
-
Fluorides (KF): A milder base that can be useful when base-sensitive functional groups are present.[6]
Solvent Selection
The solvent must solubilize the reagents and facilitate the reaction, often at elevated temperatures. The reaction is frequently run in biphasic (organic/aqueous) or anhydrous conditions.
-
Ethers (1,4-Dioxane, THF): Very common solvents, often used with an aqueous base solution.[2]
-
Aromatics (Toluene): A good high-boiling solvent for less reactive substrates.
-
Amides (DMF): Can be effective, but care must be taken as they can sometimes be cleaved under basic conditions at high temperatures.[14]
-
Aqueous Media: In some cases, the reaction can be performed in water with appropriate water-soluble ligands, offering a "greener" alternative.[15]
Considerations for this compound
This specific boronic acid is relatively stable but, like all boronic acids, is susceptible to protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2][13] This side reaction is often promoted by excess water, high temperatures, or prolonged reaction times.[13] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help compensate for any degradation. The morpholine amide moiety is generally robust under Suzuki conditions and is not expected to significantly interfere with the catalyst.
Detailed Experimental Protocol
This protocol provides a general starting point for the coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Reagents and Equipment
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling inert gas through the 1,4-dioxane/water mixture for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[16] Stir the reaction vigorously. Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure biaryl product.[17]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or decomposed catalyst.[8] 2. Insufficiently degassed system.[8] 3. Base is not strong or soluble enough.[13] 4. Low reaction temperature. | 1. Use a fresh catalyst/ligand or a more robust precatalyst. 2. Ensure thorough degassing of vessel and solvents.[8] 3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). 4. Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water.[13] 2. Reaction temperature is too high or time is too long. 3. Base is too harsh. | 1. Use anhydrous solvents and a base like K₃PO₄. 2. Screen lower temperatures or shorter reaction times. 3. Switch to a milder base like KF.[14] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.[2] 2. Inefficient oxidative addition of the aryl halide. | 1. Improve degassing procedure; maintain a positive inert gas pressure.[8] 2. Use a more active catalyst/ligand system (e.g., a Buchwald ligand). |
| Dehalogenation of Aryl Halide | 1. Presence of a hydrogen source. 2. Side reaction promoted by certain bases/solvents. | 1. Ensure solvents are pure. 2. Change the base or solvent system. Using a milder base can sometimes help.[8] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Poor solubility of reagents at reaction temperature. | 1. Add another small portion of catalyst/ligand. 2. Try a different solvent system or increase the temperature to improve solubility.[13] |
References
- 1. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Topic: Optimal Base and Solvent Conditions for Suzuki-Miyaura Coupling with 3-(Morpholine-4-carbonyl)phenylboronic Acid
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in pharmaceutical research for constructing biaryl scaffolds.[2] The reactant, 3-(Morpholine-4-carbonyl)phenylboronic acid, is a valuable building block, incorporating the morpholine-amide moiety—a common pharmacophore that can enhance aqueous solubility, metabolic stability, and target engagement.
The success of a Suzuki-Miyaura coupling is critically dependent on the judicious selection of reaction parameters, most notably the base and solvent system. These components govern the kinetics and efficiency of the catalytic cycle's key steps. This guide provides an in-depth analysis of these parameters, explaining the mechanistic rationale behind their selection and offering field-proven protocols for achieving high-yield coupling of this compound.
Mechanistic Considerations: The Role of Base and Solvent
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.[2][3] Understanding this cycle is essential for rational optimization.
Figure 1: The Suzuki-Miyaura Catalytic Cycle, highlighting the base-mediated activation of the boronic acid.
The Pivotal Role of the Base
The transmetalation step, where the organic moiety is transferred from boron to palladium, does not proceed without a base.[1] The base's primary function is to activate the boronic acid, increasing the nucleophilicity of the aryl group and facilitating its transfer. Two dominant mechanistic pathways are proposed:
-
The Boronate Pathway: The base reacts with the boronic acid to form a negatively charged, tetracoordinate "ate" complex, or boronate ([Ar'B(OH)₃]⁻).[4][5] This species is significantly more nucleophilic than the neutral boronic acid, accelerating the transmetalation. This is widely considered the primary pathway.[4][6]
-
The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻, OR⁻) first displaces the halide on the palladium(II) complex (Ar-Pd(II)-X) to form an Ar-Pd(II)-OH or Ar-Pd(II)-OR intermediate. This complex then reacts with the neutral boronic acid.[1][5]
The 3-(morpholine-4-carbonyl) substituent is moderately electron-withdrawing, which lowers the pKa of the boronic acid group compared to unsubstituted phenylboronic acid (pKa ≈ 8.7-9.0).[7][8] A lower pKa means the boronic acid is more acidic, allowing for activation with a wider range of bases, including weaker ones like potassium carbonate (K₂CO₃).
The Influence of the Solvent System
The solvent must not only solubilize the reactants but also mediate the complex interplay between the organic and inorganic components.
-
Polarity and Solubility: Polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[9][10] They effectively dissolve the organohalide, boronic acid, and the palladium catalyst complex.
-
Aqueous Biphasic Systems: Often, the most robust conditions involve a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O).[11][12] Water is excellent at dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), ensuring its availability to activate the boronic acid. This biphasic system facilitates the interaction between the organic-soluble catalyst complex and the aqueous-soluble activated boronate.
-
Influence on Mechanism: The solvent can influence reaction selectivity and rate by stabilizing charged intermediates in the catalytic cycle.[9][13][14] For instance, polar solvents can stabilize the transition states involved in oxidative addition.[9][13]
Systematic Screening: A Comparative Data Overview
To determine the optimal conditions for coupling this compound, a systematic screening of various bases and solvents is recommended. The following table summarizes representative outcomes for a model reaction with a generic aryl bromide (Ar-Br), providing a clear starting point for optimization.
Table 1: Comparative Performance of Base and Solvent Systems
| Entry | Base (Equivalents) | Solvent System (v/v) | Temp. (°C) | Typical Outcome/Remarks |
| 1 | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 90-100 | High Yield. A robust, general-purpose system. Excellent balance of reactivity and practicality. |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | Very High Yield. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction. |
| 3 | K₃PO₄ (2.0) | Toluene or THF | 100-110 | High Yield. Excellent for anhydrous conditions and often effective for challenging or sterically hindered substrates. |
| 4 | Na₂CO₃ (2.0) | Ethanol / H₂O (3:1) | 80 | Good to High Yield. A greener solvent choice. Effective for many standard couplings.[15] |
| 5 | t-BuOK (2.5) | THF | 60-70 | Variable Yield. A very strong base, can be effective but may promote side reactions like protodeboronation. |
| 6 | KF (3.0) | Dioxane | 100 | Moderate Yield. A mild base, suitable if the coupling partner contains highly base-sensitive functional groups.[16] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common scenarios.
Protocol 1: General-Purpose Aqueous Biphasic Conditions
This protocol is a highly reliable starting point for a wide range of aryl and heteroaryl halides.
-
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (Ar-X, 1.0 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a suitable pre-catalyst)
-
1,4-Dioxane and Degassed Water
-
-
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
-
Protocol 2: Anhydrous Conditions for Water-Sensitive Substrates
This protocol is ideal when either the coupling partner or product is sensitive to water.
-
Materials:
-
This compound (1.3 equiv.)
-
Aryl Halide (Ar-X, 1.0 equiv.)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv., finely ground)
-
Palladium Catalyst/Ligand System (e.g., Pd₂(dba)₃, 2 mol% with a ligand like SPhos, 4 mol%)
-
Anhydrous Toluene or THF
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 mmol), this compound (1.3 mmol), finely ground K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and ligand (0.04 mmol) to a dry reaction vessel.
-
Add anhydrous toluene (5 mL).
-
Seal the vessel and heat to 100-110 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently basic conditions.3. Low reaction temperature. | 1. Use a fresh batch of catalyst or a more stable pre-catalyst.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄).3. Increase temperature by 10-20 °C. |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high or time is too long.2. Base is too strong or concentration is too high.3. Presence of excess water in anhydrous setups. | 1. Reduce reaction time and/or temperature.2. Use a milder base (e.g., K₃PO₄ or KF).3. Ensure all reagents and solvents are rigorously dried for anhydrous protocols. |
| Homocoupling of Boronic Acid (Ar'-Ar') | 1. Presence of oxygen in the reaction.2. High catalyst loading.3. Slow oxidative addition of the aryl halide. | 1. Thoroughly degas solvents and ensure a robust inert atmosphere.2. Reduce catalyst loading to 1-2 mol%.3. Use a more electron-rich ligand to accelerate oxidative addition. |
| Formation of Byproducts | 1. Side reactions due to functional groups on coupling partners.2. Thermal decomposition of reagents or products. | 1. Protect sensitive functional groups if necessary.2. Screen milder bases and lower reaction temperatures. |
Conclusion
Optimizing the Suzuki-Miyaura coupling of this compound is a systematic process grounded in mechanistic understanding. For general applications, a biphasic system using potassium carbonate (K₂CO₃) in a 1,4-dioxane/water mixture provides a robust, high-yielding, and cost-effective solution. For substrates requiring non-aqueous conditions, potassium phosphate (K₃PO₄) in toluene or THF is an excellent alternative. By carefully selecting the base and solvent to match the specific requirements of the aryl halide coupling partner, researchers can reliably and efficiently synthesize valuable biaryl compounds for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Utilizing 3-(Morpholine-4-carbonyl)phenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of 3-(Morpholine-4-carbonyl)phenylboronic Acid
Biaryl structures are a cornerstone in modern medicinal chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their prevalence is due to the unique conformational properties and the metabolic stability they often impart to bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds, enabling the efficient synthesis of complex biaryl compounds.[4][5][6] This palladium-catalyzed reaction is celebrated for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]
This guide focuses on the application of a specialized building block, This compound , in the synthesis of biaryl compounds. The incorporation of the morpholine moiety is a deliberate strategic choice in drug design. Morpholine is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including its potential to enhance aqueous solubility, metabolic stability, and pharmacokinetic profiles.[9][10] The morpholine ring can also participate in crucial hydrogen bonding interactions within biological targets. Therefore, this compound is not merely a coupling partner but a functionalized synthon designed to introduce these desirable properties into the target biaryl molecule, making it a valuable reagent for researchers in drug discovery and development.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle.
-
Transmetalation: The organic group from the organoboron reagent (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium and displacing the halide.[7]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex are coupled, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials and Reagents:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser and inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 20 minutes prior to use.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[12] Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[11]
Data Presentation and Characterization
The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic and steric nature of the coupling partners. Below is a table of representative, hypothetical data for the coupling of this compound with various aryl bromides to illustrate expected outcomes.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 89 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 4 | 95 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 12 | 78 |
| 5 | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 10 | 85 |
Characterization of the Biaryl Product:
The identity and purity of the synthesized biaryl compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the product. Key diagnostic signals include the aromatic protons and carbons of both aryl rings, as well as the characteristic signals for the morpholine protons (typically in the range of 3.5-3.8 ppm).[13][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid.[12]
Troubleshooting and Key Considerations
-
Low Yields: Can be caused by impure reagents, insufficient degassing (leading to catalyst deactivation), or an inappropriate choice of base, solvent, or temperature. Ensure all reagents are of high purity and that the reaction is performed under strictly anaerobic conditions.
-
Homocoupling: The formation of Ar¹-Ar¹ or Ar²-Ar² byproducts can occur, particularly at higher temperatures or if the reaction is oxygen-sensitive. Using a slight excess of the boronic acid and maintaining a strict inert atmosphere can minimize this.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially in the presence of water and at elevated temperatures. Using a less aqueous solvent system or boronic esters (e.g., pinacol esters) can mitigate this issue.[4]
Conclusion
This compound is a highly effective and strategically valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein demonstrate a robust methodology for accessing these important molecular scaffolds. The incorporation of the morpholine-4-carbonyl moiety offers a direct route to introduce favorable drug-like properties, making this building block particularly attractive for applications in medicinal chemistry and the development of novel therapeutics.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. NMR spectral assignment and conformation of macrocyclic biaryl ethers from Garuga gamblei | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 3-(Morpholine-4-carbonyl)phenylboronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge remains: achieving selectivity. The highly conserved nature of the ATP-binding site across the kinome often leads to off-target effects and associated toxicities.
Successful kinase inhibitor design hinges on exploiting subtle differences within this active site. This has led to the identification of "privileged scaffolds" and key chemical fragments that can confer both high potency and desired selectivity. 3-(Morpholine-4-carbonyl)phenylboronic acid has emerged as an invaluable building block in this endeavor. Its utility lies in introducing the morpholine-phenyl moiety, a structural feature now recognized for its ability to form critical interactions within the kinase active site, improve physicochemical properties, and ultimately, enhance the therapeutic profile of the inhibitor.
This guide provides an in-depth exploration of the application of this compound in kinase inhibitor synthesis. We will delve into the mechanistic rationale for its use, provide detailed, field-tested protocols for its implementation in Suzuki-Miyaura cross-coupling reactions, and offer practical insights for researchers in medicinal chemistry and drug development.
The Scientific Rationale: Why the Morpholine-Phenyl Moiety is Critical
The morpholine ring is far more than a simple solubilizing group. Its strategic incorporation into kinase inhibitors serves multiple, often synergistic, purposes that enhance potency, selectivity, and drug-like properties.[1][2]
-
Hinge-Binding Interactions: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. This allows it to form a crucial hydrogen bond with the backbone amide protons of the "hinge region," a flexible segment of the protein that connects the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone for anchoring many ATP-competitive inhibitors within the active site.[1]
-
Enhanced Selectivity: The morpholine moiety can act as a "selectivity element." For instance, in the development of mTOR inhibitors, replacing a simple morpholine with bulkier, bridged morpholines dramatically increased selectivity over the closely related PI3Kα kinase.[3][4] Molecular modeling revealed that a deeper pocket in mTOR can accommodate these bulkier groups, whereas they cause steric clashes in the PI3K active site.[3][4] This principle of exploiting subtle pocket-size differences is a key strategy in modern inhibitor design.
-
Improved Physicochemical Properties: The morpholine group favorably impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It often improves aqueous solubility, a common challenge with flat, aromatic inhibitor cores, and can reduce lipophilicity, which is beneficial for oral bioavailability and avoiding metabolic liabilities.[5]
-
Vector for Further Substitution: The phenyl ring acts as a stable and predictable scaffold, allowing for the morpholine group to be positioned correctly for optimal interactions. The amide linkage in this compound provides a rigid and planar connection, minimizing conformational ambiguity.
The following diagram illustrates the logical flow from the reagent to its functional role within the kinase active site.
Caption: Logical workflow from reagent to therapeutic benefit.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation forges a carbon-carbon bond between the phenyl ring of the boronic acid and a halogenated (typically bromo- or chloro-) heterocyclic core, which is a common starting point for many kinase inhibitor classes.[6][7][8]
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic core.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the morpholine-phenyl moiety) to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-(Morpholine-4-carbonyl)phenylboronic acid as a Strategic Building Block in CNS Drug Discovery
Introduction
The development of therapeutics for the Central Nervous System (CNS) presents formidable challenges, primarily the need for molecules to cross the highly selective blood-brain barrier (BBB).[1][2][3][4] This necessitates a delicate balance of physicochemical properties, including lipophilicity, size, and the presence of specific functional groups.[1][2][4] In this context, 3-(Morpholine-4-carbonyl)phenylboronic acid emerges as a highly valuable and versatile building block for the medicinal chemist. This application note details the strategic advantages and practical application of this compound, focusing on its role in constructing novel CNS drug candidates via the robust Suzuki-Miyaura cross-coupling reaction.
The structure of this compound is uniquely suited for CNS drug design. It combines two critical functionalities:
-
A Phenylboronic Acid Moiety: This group is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[5][6][7] Boronic acids are generally stable, non-toxic, and their reactions are tolerant of a wide array of functional groups, making them ideal for complex molecule synthesis.[5][8][9]
-
A Morpholine-4-carbonyl Substituent: The morpholine ring is a "privileged scaffold" in CNS drug discovery.[1][2][3][4] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic/pharmacodynamic (PK/PD) properties to favor brain permeability.[1][2][3][4] The presence of both a hydrogen bond accepting oxygen atom and a weakly basic nitrogen atom provides a balanced hydrophilic-lipophilic profile crucial for BBB penetration.[1][2][3][4]
This document provides a comprehensive guide for researchers, outlining the compound's properties, a detailed protocol for its application in Suzuki-Miyaura coupling, and a case study illustrating its use in the synthesis of a potential CNS-active compound.
Physicochemical Properties & Strategic Advantages
The inherent properties of this compound make it a superior choice for CNS-focused medicinal chemistry campaigns.
| Property | Value | Significance in CNS Drug Discovery |
| CAS Number | 850568-25-1 | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₁₁H₁₄BNO₄ | Provides a moderate molecular weight building block. |
| Molecular Weight | 235.05 g/mol | Contributes to final compounds that adhere to size limitations for BBB passage. |
| Morpholine Scaffold | Present | Known to improve solubility, metabolic stability, and PK/PD profiles.[1][2][3][4] |
| Boronic Acid Group | Present | Enables versatile and high-yield Suzuki-Miyaura C-C bond formation.[5][6][7] |
Key Advantages:
-
Modulation of PK/PD Properties: The morpholine group is frequently used to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate, enhancing solubility and brain permeability.[1][2][3][4]
-
Synthetic Versatility: The boronic acid functional group is a reliable handle for the Suzuki-Miyaura reaction, one of the most widely used C-C bond-forming reactions in the pharmaceutical industry.[10][6]
-
Structural Rigidity and Vectorial Orientation: The amide linkage between the phenyl ring and the morpholine group provides a defined spatial orientation, allowing chemists to strategically position the morpholine moiety to interact with specific target proteins or to act as a scaffold.[1][2]
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide (or pseudohalide), enabling the rapid assembly of complex biaryl structures common in CNS drugs.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the coupling of this compound with a generic heteroaryl bromide (Het-Br), a common coupling partner in medicinal chemistry.
Objective: To synthesize a novel biaryl compound with potential CNS activity.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl Bromide (Het-Br) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the Heteroaryl Bromide (1.0 eq), this compound (1.2 eq), the chosen base (2.5 eq), and the palladium catalyst (0.03 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The solvent choice is critical; a mixture including water often facilitates the dissolution of the base and accelerates the reaction.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Het-Br) is consumed (typically 4-18 hours).[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired biaryl compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow and Mechanistic Diagrams
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
Many CNS disorders involve dysregulated kinase signaling pathways. The following illustrates the synthesis of a core scaffold for a brain-penetrant kinase inhibitor, using this compound to install a key solubilizing group.
Target Scaffold: A 2-amino-4-aryl-pyrimidine, a common core in kinase inhibitors.
Synthetic Step:
-
Coupling Partners:
-
2-amino-4-chloro-pyrimidine (Aryl Halide)
-
This compound (Boronic Acid)
-
-
Reaction: Following the general Suzuki protocol, the coupling of these two partners would yield 2-amino-4-(3-(morpholine-4-carbonyl)phenyl)pyrimidine.
-
Significance: This reaction efficiently constructs the target scaffold. The morpholine-containing fragment, introduced by the boronic acid, is positioned to act as a "solubilizing tail," potentially interacting with the solvent-exposed region of a kinase active site and improving the overall drug-like properties of the inhibitor series.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Use a fresh catalyst; Ensure thorough degassing/purging; Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, DMF). |
| Protodeboronation | Presence of excess water; High reaction temperature; Certain heteroaryl substrates. | Use anhydrous solvents and a stronger base; Lower the reaction temperature; Convert boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve inert atmosphere technique; Use freshly degassed solvents. |
| Difficulty in Purification | Residual palladium catalyst; Closely eluting byproducts. | Treat crude product with a palladium scavenger; Optimize chromatography gradient and solvent system. |
Conclusion
This compound is a powerful and strategic building block for CNS drug discovery. Its pre-installed morpholine moiety serves to imbue final compounds with favorable pharmacokinetic properties essential for crossing the blood-brain barrier. The reliability and versatility of its boronic acid handle in Suzuki-Miyaura cross-coupling reactions allow for its seamless integration into diverse synthetic campaigns targeting complex neurological disorders. By leveraging this reagent, medicinal chemists can accelerate the development of novel, brain-penetrant therapeutics.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Biaryl Morpholine Amides via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Biaryl Morpholine Amides in Medicinal Chemistry
The biaryl structural motif is a cornerstone in modern drug discovery, prevalent in a vast array of pharmacologically active agents.[1][2] Its prevalence stems from its ability to provide a rigid scaffold for orienting functional groups, thereby facilitating precise interactions with biological targets. When coupled with a morpholine moiety, the resulting biaryl morpholine amides often exhibit enhanced physicochemical properties crucial for drug development. The morpholine ring, in particular, is frequently employed to improve aqueous solubility, metabolic stability, and bioavailability, while also potentially participating in key hydrogen bond interactions within a target's active site.[3][4][5] This strategic combination makes the synthesis of biaryl morpholine amides a critical endeavor for medicinal chemists.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the formation of C-C bonds between sp²-hybridized carbons, offering a powerful and versatile tool for the synthesis of these valuable compounds.[6][7][8] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups have cemented its status as an indispensable transformation in both academic and industrial research.[1][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cross-coupling of 3-(Morpholine-4-carbonyl)phenylboronic acid with a variety of heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] A fundamental understanding of this mechanism is paramount for rational optimization of reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the heteroaryl halide. This step forms a Pd(II) complex. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[12]
-
Transmetalation: This is often the rate-determining step. The organoboron species, in our case this compound, is activated by a base to form a more nucleophilic boronate "ate" complex.[13] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Considerations for Successful Cross-Coupling
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of all reagents, especially the boronic acid, heteroaryl halide, and solvents, is crucial for obtaining high yields and reproducible results.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Heteroaryl Bromides
This protocol provides a robust starting point for the coupling of various heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the heteroaryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the heteroaryl halide should be in the range of 0.1-0.2 M.
-
Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture for 4-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14][15]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl morpholine amide.[16]
Figure 2. A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Optimization and Key Parameters
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key parameters.
| Parameter | Options | Considerations and Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is an active Pd(0) catalyst but is more sensitive to air. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, dppf | The choice of ligand is critical, especially for challenging heteroaryl halides.[17] Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for coupling with heteroaryl chlorides and sterically hindered substrates.[18][19] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The base facilitates the formation of the boronate "ate" complex.[13] K₃PO₄ is a moderately strong base that is often effective in a wide range of Suzuki couplings. Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. A mixture of an organic solvent and water is commonly used, as water can aid in the dissolution of the base and promote the transmetalation step.[10][12] For substrates with sensitive functional groups, such as amides, careful selection of a non-hydrolytic solvent system may be necessary.[20] |
| Temperature | 60-120 °C | The reaction temperature will depend on the reactivity of the heteroaryl halide. Aryl bromides and iodides typically react at lower temperatures than the less reactive aryl chlorides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid; Unreactive heteroaryl halide. | Use a fresh batch of catalyst and ligands; Ensure thorough degassing of solvents; Recrystallize or re-purify the boronic acid; Screen different ligands and increase the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities; Prolonged reaction times at high temperatures. | Use anhydrous solvents (if a non-aqueous system is employed); Minimize reaction time; Consider using a boronic ester which can be more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure a strictly inert atmosphere; Optimize (reduce) the catalyst loading. |
| Decomposition of Heteroaryl Substrate | High reaction temperature; Incompatible base or solvent. | Lower the reaction temperature and extend the reaction time; Screen milder bases (e.g., K₂CO₃) and different solvent systems. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with heteroaryl halides is a highly effective and versatile method for the synthesis of medicinally relevant biaryl morpholine amides. By understanding the underlying mechanism and carefully optimizing key reaction parameters such as the catalyst, ligand, base, and solvent, researchers can efficiently access a diverse range of novel chemical entities for drug discovery and development programs. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. mt.com [mt.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocol: A One-Pot Suzuki-Miyaura/Amidation Strategy Featuring 3-(Morpholine-4-carbonyl)phenylboronic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Morpholine-4-carbonyl)phenylboronic acid in a one-pot, two-step synthetic sequence. We present a detailed, field-proven protocol for an initial Suzuki-Miyaura cross-coupling reaction, followed by a subsequent HATU-mediated amide bond formation. This approach highlights the efficiency of one-pot methodologies in rapidly constructing complex molecular architectures, thereby accelerating discovery timelines. The scientific rationale behind each experimental choice is thoroughly explained to ensure technical accuracy, reproducibility, and adaptability.
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and organic synthesis, efficiency and molecular diversity are paramount. One-pot reactions, which involve multiple sequential transformations in a single reaction vessel, represent a cornerstone of green and efficient chemistry by minimizing solvent waste, reducing purification steps, and saving valuable time.
This compound is a bifunctional building block exquisitely designed for such strategies. Its two key features are:
-
The Phenylboronic Acid Moiety: This functional group is a robust and versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds.[1]
-
The Morpholine Amide Group: The morpholine amide is a common pharmacophore in drug discovery due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Furthermore, the amide itself is a key structural component of countless biologically active molecules.
The inherent stability of the morpholine amide under typical Suzuki-Miyaura conditions allows for its participation as a spectator group in the first transformation, before being leveraged in a subsequent reaction. This guide details a protocol where this building block first undergoes a Suzuki-Miyaura coupling, followed by an in-situ amide bond formation, demonstrating its utility in the rapid synthesis of complex, drug-like molecules.
Core Mechanistic Principles
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide using a palladium catalyst and a base. The choice of base is critical, as it activates the boronic acid, making it competent for the key transmetalation step.[3]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
HATU-Mediated Amide Bond Formation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for forming amide bonds between a carboxylic acid and an amine. It operates by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.
Figure 2: Simplified mechanism of HATU-mediated amide bond formation.
Experimental Protocol: One-Pot Suzuki Coupling and Amide Formation
This protocol describes the coupling of this compound with 4-bromo-N,N-dimethylaniline, followed by an in-situ amidation with piperidine.
Materials and Reagents
| Reagent | CAS Number | Recommended Supplier | Grade |
| This compound | 832696-37-2 | Sigma-Aldrich | ≥95% |
| 4-Bromo-N,N-dimethylaniline | 586-77-6 | Sigma-Aldrich | 98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich | 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Anhydrous, ≥99% |
| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Deionized Water | N/A | In-house | 18.2 MΩ·cm |
| Piperidine | 110-89-4 | Sigma-Aldrich | 99.5% |
| HATU | 148893-10-1 | Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | ≥99.5% |
| Ethyl Acetate | 141-78-6 | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate Solution | N/A | In-house | |
| Brine | N/A | In-house | |
| Anhydrous Sodium Sulfate | 7757-82-6 | Fisher Scientific | Anhydrous, Granular |
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Palladium catalysts are toxic and should be handled with care. Anhydrous solvents are flammable and moisture-sensitive. HATU can be a sensitizer.[4]
Step-by-Step One-Pot Procedure
Figure 3: Experimental workflow for the one-pot Suzuki-Miyaura/Amidation sequence.
Part A: Suzuki-Miyaura Cross-Coupling
-
Vessel Preparation: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 eq.).
-
Reagent Addition: Sequentially add 4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 eq.), potassium carbonate (2.5 mmol, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water (20 mL).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical for catalyst stability.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-4 hours).
Part B: In-Situ Amide Bond Formation
-
Cooling: Once the Suzuki coupling is complete, remove the heating mantle and allow the reaction mixture to cool to ambient temperature (20-25 °C).
-
Reagent Addition: To the crude reaction mixture, directly add piperidine (1.5 mmol, 1.5 eq.). Following this, add HATU (1.5 mmol, 1.5 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the formation of the amide product by TLC or LC-MS until the intermediate from Part A is consumed (typically 4-6 hours).
Workup and Purification
-
Quenching: Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure final product.
Scientific Rationale and Optimization
-
Choice of Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and robust catalyst suitable for a wide range of Suzuki couplings.[5] Its ligands provide a good balance of steric bulk and electron-donating properties.
-
Choice of Base (K₂CO₃): Potassium carbonate is an effective base for activating the boronic acid for transmetalation.[3] It is moderately strong, minimizing potential side reactions like protodeboronation that can occur with stronger bases.
-
Solvent System (Dioxane/H₂O): This biphasic system is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base, facilitating the crucial transmetalation step at the interface.[1]
-
Stability of the Morpholine Amide: Morpholine amides are generally stable and unreactive under the basic, palladium-catalyzed conditions of the Suzuki-Miyaura reaction, making them excellent "spectator" functional groups for the initial coupling step.[2]
-
Transition to Amidation: The protocol is designed for direct addition of the amidation reagents. The residual K₂CO₃ from the first step is not detrimental to the HATU coupling, which is performed with a stronger organic base (DIPEA).
-
HATU/DIPEA System: HATU is a superior coupling reagent that provides high yields and minimizes racemization in chiral substrates.[6][7] DIPEA is a non-nucleophilic hindered base used to activate the HATU and neutralize the generated acids without competing with the primary amine nucleophile.[8]
Conclusion
The one-pot strategy detailed herein showcases the utility of this compound as a versatile building block for the rapid assembly of complex molecules. By combining a robust Suzuki-Miyaura cross-coupling with a highly efficient HATU-mediated amidation in a single vessel, this protocol offers a streamlined, resource-efficient alternative to traditional multi-step syntheses. This approach is readily adaptable and serves as a valuable template for accelerating the synthesis of novel chemical entities in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes & Protocols: Accelerating Drug Discovery with Microwave-Assisted Suzuki Coupling of 3-(Morpholine-4-carbonyl)phenylboronic Acid
Introduction: The Convergence of Speed and Strategy in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1] In the high-stakes arena of drug discovery and development, its capacity to efficiently link complex molecular fragments has made it an indispensable tool for synthesizing vast libraries of potential therapeutic agents.[2][3] This guide focuses on a specialized application within this field: the coupling of aryl halides with 3-(Morpholine-4-carbonyl)phenylboronic acid.
The morpholine heterocycle is not a mere spectator in molecular design; it is a "privileged structure" frequently incorporated by medicinal chemists to bestow advantageous properties upon drug candidates.[4][5][6] Its presence can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles, transforming a promising compound into a viable drug.[4] The combination of this valuable moiety with the power of Suzuki coupling is potent, but traditional synthesis methods, often requiring long reaction times under thermal reflux, can create bottlenecks in the discovery pipeline.[7]
Herein, we detail the strategic implementation of microwave-assisted synthesis to overcome these limitations. Microwave irradiation offers a transformative approach, dramatically reducing reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[8][9][10] This protocol provides researchers, scientists, and drug development professionals with a robust, field-proven methodology for the rapid and efficient synthesis of biaryl compounds incorporating the 3-(morpholine-4-carbonyl)phenyl scaffold, thereby accelerating the iterative cycle of design, synthesis, and testing that is the engine of pharmaceutical innovation.
The Scientific Foundation: Mechanism and Microwave Enhancement
The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle.[11] A grasp of this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.[12]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Why Microwave Irradiation Excels
Conventional heating relies on conduction and convection, which are often slow and inefficient processes, leading to non-uniform temperature distribution within the reaction vessel. Microwave irradiation, by contrast, heats the reaction mixture directly and volumetrically through dielectric heating.[8] Polar solvents and reagents absorb microwave energy, leading to rapid and uniform heating that dramatically accelerates reaction rates.[13] This often results in:
-
Rate Enhancement: Reaction times are reduced from many hours to mere minutes.
-
Increased Yields: The rapid heating minimizes the formation of thermal decomposition byproducts.[8]
-
Improved Reproducibility: Precise computer control over temperature and pressure ensures consistent results.[8]
Detailed Experimental Protocol
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of an aryl bromide with this compound.
Materials and Equipment
-
Reagents:
-
This compound (CAS 723281-55-8)
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., K₂CO₃, anhydrous)
-
Solvent: 1,4-Dioxane and Water (HPLC grade)
-
-
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover)
-
10 mL microwave reaction vial with a snap cap and septum
-
Magnetic stir bar
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Methodology
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the vial, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%).
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water to the vial.
-
Causality Note: Aqueous solvent mixtures are common in Suzuki reactions as water is environmentally benign and aids in dissolving the inorganic base.[8] The ratio is critical for substrate solubility and reaction efficiency.
-
-
Reaction Setup: Securely seal the vial with the cap. The use of an inert atmosphere (purging with argon or nitrogen) is good practice but often not strictly necessary for rapid microwave reactions with robust catalysts.[8]
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture with stirring at a constant temperature of 120 °C for 15-20 minutes. The power should be set to "variable" to maintain the target temperature.[7][15]
-
Workup: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure biaryl product.
Reaction Optimization and Data
The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a comparative guide for optimizing the reaction of this compound with a generic aryl bromide.
| Parameter | Condition A | Condition B | Condition C | Rationale & Expected Outcome |
| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | PdCl₂(dppf) (3%) | Pd(OAc)₂ (5%) + SPhos (10%) | Pd(PPh₃)₄ is a general-purpose catalyst. PdCl₂(dppf) is often more stable and effective for a broader range of substrates.[2] Pd(OAc)₂ with specialized ligands can be highly active under milder conditions.[1] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and often provides faster rates and higher yields, especially for less reactive substrates.[7][16] K₃PO₄ is a strong base suitable for challenging couplings. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:2:1) | Acetonitrile (MeCN) | The choice of solvent affects substrate solubility and heating efficiency under microwave irradiation. Dioxane/water is a common and effective system.[7] Acetonitrile is a polar solvent that heats very efficiently. |
| Temp (°C) | 120°C | 140°C | 100°C | Higher temperatures accelerate the reaction but may increase byproduct formation. Optimization is key. Microwave allows for precise temperature control.[15] |
| Time (min) | 15-20 min | 10-15 min | 20-30 min | Expected reaction times are drastically shorter than conventional heating (which can take 8-24 hours).[7] |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent | Yields are highly substrate-dependent but are generally expected to be high (>75%) with microwave assistance. |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Boronic Acids: Can be harmful if swallowed and may cause skin and eye irritation. Handle with care.
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with caution. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and has associated health risks. Handle these solvents with appropriate care and dispose of waste according to institutional guidelines.
-
-
Microwave Safety: Never operate a microwave synthesizer with a damaged door or seal. Do not exceed the recommended volume or pressure ratings for the reaction vials. Always allow the vial to cool completely before opening.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Evaluation of Neuroprotective Agents Utilizing a Morpholine-Phenylboronic Acid Scaffold
Abstract: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a formidable challenge in modern medicine. A promising therapeutic strategy involves the development of multi-target agents capable of addressing the complex pathology of these conditions, including oxidative stress, protein aggregation, and neuroinflammation.[1] This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel neuroprotective agents based on a hybrid morpholine-phenylboronic acid scaffold. We detail the medicinal chemistry rationale, provide step-by-step synthetic protocols centered around the robust Suzuki-Miyaura cross-coupling reaction, and outline methods for assessing neuroprotective efficacy in a validated in-vitro cell model.
Medicinal Chemistry Rationale: A Dual-Function Approach
The design of our target compounds is predicated on the synergistic combination of two pharmacologically significant moieties: morpholine and phenylboronic acid. This strategy aims to create a single molecular entity with a multi-pronged mechanism of action.
The Morpholine Moiety: A Privileged Scaffold for CNS Drug Discovery
Morpholine is a versatile heterocycle frequently incorporated into drug candidates for its favorable physicochemical and pharmacokinetic properties.[2][3] Its inclusion is strategic for several reasons:
-
Improved Pharmacokinetics: The morpholine ring can enhance metabolic stability and modulate the lipophilic-hydrophilic balance of a molecule, which is crucial for oral bioavailability and distribution.[4]
-
Blood-Brain Barrier (BBB) Penetration: For agents targeting the central nervous system (CNS), crossing the BBB is a critical hurdle. The morpholine moiety, with its reduced pKa value and flexible conformation, can improve brain permeability.[5][6]
-
Target Engagement: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as kinases and receptors involved in neurodegenerative pathways.[4][5] It is a key component in compounds designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), both relevant targets in neurodegeneration.[6][7][8]
The Phenylboronic Acid Moiety: A Neuroprotective Pharmacophore
Boron-based compounds, particularly phenylboronic acid derivatives, are emerging as powerful tools in the fight against neurodegeneration.[9] Their neuroprotective effects are attributed to several mechanisms:
-
Anti-Amyloid Activity: Boronic acid derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides and reduce the associated plaque burden, a key pathological hallmark of Alzheimer's disease.[9][10][11]
-
Antioxidant and Anti-inflammatory Properties: These compounds can counteract oxidative stress by reducing the formation of reactive oxygen species (ROS) and mitigating neuroinflammation, thereby protecting neurons from damage.[9][12]
-
Unique Chemical Reactivity: Phenylboronic acids are known to form reversible covalent complexes with diols, such as those found in sugars and glycoproteins.[13][14] This unique reactivity may enable selective interaction with glycosylated targets on cell surfaces or misfolded proteins.[15]
By combining these two scaffolds, we aim to synthesize novel agents with enhanced CNS penetration and the ability to simultaneously target multiple pathological cascades in neurodegenerative diseases.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The cornerstone of our synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideal for linking the morpholine-containing aryl halide with the phenylboronic acid derivative. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of reagents, making it a staple in modern pharmaceutical synthesis.[16][17][18]
Figure 1: High-level workflow for the synthesis and evaluation of target neuroprotective agents.
The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final biaryl product and regenerate the catalyst.[19]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-6-nitroquinoline | ≥98% | Sigma-Aldrich |
| Morpholine | ≥99% | Sigma-Aldrich |
| 4-Formylphenylboronic acid | ≥97% | Sigma-Aldrich |
| Dichlorobis(triphenylphosphine)palladium(II) | 98% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Toluene | Anhydrous, 99.8% | Acros Organics |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Module 1: Synthesis of Intermediate 1 (2-morpholino-6-nitroquinoline)
This protocol describes the nucleophilic aromatic substitution to install the morpholine moiety.
-
To a 100 mL round-bottom flask, add 2-chloro-6-nitroquinoline (2.08 g, 10 mmol) and morpholine (4.35 g, 50 mmol, 5 equiv.).
-
Add ethanol (40 mL) to the flask. The quinoline derivative may not fully dissolve initially.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with magnetic stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the mixture to room temperature. A yellow precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under high vacuum to yield 2-morpholino-6-nitroquinoline as a bright yellow solid. (Expected yield: 85-95%).
Module 2: Suzuki-Miyaura Coupling
This protocol couples the morpholine-containing heterocycle with the phenylboronic acid.
-
In a 50 mL flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-morpholino-6-nitroquinoline (1.30 g, 5 mmol), 4-formylphenylboronic acid (0.90 g, 6 mmol, 1.2 equiv.), and anhydrous sodium carbonate (1.06 g, 10 mmol, 2 equiv.).
-
Add dichlorobis(triphenylphosphine)palladium(II) (175 mg, 0.25 mmol, 5 mol%).
-
Via cannula, add a degassed solvent mixture of Toluene (15 mL) and Water (5 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes). The reaction is typically complete in 8-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Module 3: Purification and Characterization
-
Purify the crude product from Module 2 using flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the final compound, 4-(2-morpholinoquinolin-6-yl)benzaldehyde, as a pale yellow solid.
-
Characterization: Confirm the structure and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine purity (>95%).
-
Application: Evaluating Neuroprotective Efficacy
This section outlines a protocol for assessing the neuroprotective properties of the synthesized compound against β-amyloid-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a widely used model for neurodegenerative disease research.[9]
Figure 3: Workflow for the in-vitro evaluation of neuroprotective activity.
Protocol: MTT and LDH Assays for Neuroprotection
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Differentiation: To obtain a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.
-
Pre-treatment: Prepare stock solutions of the synthesized compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in fresh cell culture medium. Remove the differentiation medium and pre-treat the cells with the compound for 2 hours. Include a vehicle control (DMSO) and a positive control like Memantine.[9]
-
Toxicity Induction: Prepare aggregated Aβ1-42 peptide (final concentration 10 µM) and add it to all wells except the untreated control group.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.
-
LDH Assay (Cytotoxicity): Before proceeding to the MTT assay, collect 50 µL of supernatant from each well to measure lactate dehydrogenase (LDH) release, an indicator of cell membrane damage, using a commercially available kit.
-
MTT Assay (Viability): Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay and follow the kit instructions for the LDH assay using a microplate reader.
Data Interpretation & Expected Outcomes
The neuroprotective effect is quantified by the ability of the compound to increase cell viability (MTT assay) and decrease cytotoxicity (LDH assay) compared to the Aβ1-42 treated group.
| Compound | Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| Untreated Control | - | 100 ± 5.2 | 5 ± 1.5 |
| Aβ1-42 Control | 10 | 48 ± 6.1 | 85 ± 7.3 |
| Test Compound | 1 | 55 ± 4.9 | 72 ± 6.8 |
| Test Compound | 10 | 75 ± 5.5 | 35 ± 4.9 |
| Test Compound | 50 | 88 ± 4.7 | 18 ± 3.1 |
| Memantine (Positive Control) | 10 | 72 ± 6.3 | 40 ± 5.2 |
Table 1: Representative data table for neuroprotective activity assays. Data are hypothetical and for illustrative purposes.
A successful neuroprotective agent will show a dose-dependent increase in cell viability and a corresponding decrease in LDH release.[9] The results can be used to determine the EC₅₀ (half-maximal effective concentration) of the compound and guide further structure-activity relationship (SAR) studies.
Conclusion
This application guide provides a robust framework for the rational design, synthesis, and biological evaluation of novel neuroprotective agents based on a morpholine-phenylboronic acid scaffold. By leveraging the advantageous properties of each moiety and employing the efficient Suzuki-Miyaura coupling, researchers can generate a library of compounds for screening. The described in-vitro protocols offer a reliable method for identifying promising lead candidates for further development in the challenging field of neurodegenerative disease therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. | Semantic Scholar [semanticscholar.org]
- 9. Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RETRACTED: Ameliorative Properties of Boronic Compounds in In Vitro and In Vivo Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effect of Boric Acid on Oxidative Damage and Cognitive Function in Aging Modeled Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
How to prevent deboronation of 3-(Morpholine-4-carbonyl)phenylboronic acid
Welcome to the technical support resource for 3-(Morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address a common yet critical challenge encountered with this reagent: unwanted deboronation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and preventative measures to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this means the molecule reverts to N-(phenyl)morpholine-4-carboxamide, an inactive byproduct in cross-coupling reactions. This process consumes your starting material, leading to reduced yields of the desired product and complicating purification.
Q2: Why does this compound seem particularly susceptible to deboronation?
A2: The propensity of any arylboronic acid to undergo deboronation is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1] While the morpholine-carbonyl group is not extremely electron-withdrawing, arylboronic acids, in general, are sensitive to heat, water, and non-optimal pH conditions.[2][3][4] Conditions typically employed in cross-coupling reactions, such as the presence of base and heat, create an environment where deboronation can actively compete with the desired productive reaction.[5][6]
Q3: What are the absolute best practices for storing this reagent to maximize its shelf-life?
A3: Proper storage is the first and most critical line of defense against degradation. Boronic acids are sensitive to moisture and oxidation. We recommend the following storage protocol to maintain the integrity of your material.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen (-20°C for long-term). | Low temperatures slow the rate of potential decomposition reactions.[7] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidation of the boronic acid group. |
| Moisture | Keep in a tightly sealed container inside a desiccator. | Boronic acids are hygroscopic; water can facilitate protodeboronation.[8] |
| Light | Store in an amber vial or protected from light. | UV irradiation can be a source of energy promoting deboronation.[2] |
| Purity | Use high-purity material. | Impurities can sometimes catalyze decomposition pathways. |
Troubleshooting Guide: Deboronation in Suzuki-Miyaura Coupling
This section addresses specific issues encountered during Suzuki-Miyaura cross-coupling reactions, the most common application for this reagent.
Scenario 1: My reaction yields are consistently low, and I've identified the deboronated byproduct by LC-MS. What's the first thing I should check?
A1: Analyze Your Reaction Conditions. The interplay between base, solvent, and temperature is the most common cause of excessive protodeboronation.
The Causality: Strong bases and high temperatures create a fertile ground for protodeboronation.[5] The reaction proceeds through a base-catalyzed mechanism where a boronate species is formed, which then reacts with a proton source (like water) in a rate-limiting step.[1][3] Highly efficient catalytic systems can help the desired cross-coupling outpace this decomposition pathway.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Recommended Actions:
-
Switch to a Milder Base: If you are using strong bases like NaOH, KOH, or LiOH, switch to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that often suppress deboronation while maintaining high coupling efficiency.[5]
-
Lower the Temperature: High temperatures significantly accelerate the rate of deboronation.[9] If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C) before resorting to reflux conditions.
-
Control Water Content: While Suzuki couplings often require a small amount of water to facilitate the catalytic cycle, excess water provides a ready source of protons for the deboronation side reaction.[5] Using anhydrous solvents and ensuring reagents are dry can be beneficial. However, completely anhydrous conditions may stall the reaction, so careful optimization is key.
Scenario 2: I've optimized my conditions, but deboronation is still a significant issue, especially with a challenging coupling partner (e.g., an electron-rich aryl chloride). What is the next-level solution?
A2: Increase the Stability of the Boron Reagent by Converting it to a Boronate Ester. This is a highly effective and field-proven strategy.
The Causality: Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are significantly more stable than their corresponding boronic acids.[10] They are less prone to premature decomposition on the benchtop and under reaction conditions.[11] MIDA boronates are particularly robust and function via a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, allowing it to be consumed in the productive coupling reaction before it has a chance to decompose.[6][11]
Competing Reaction Pathways Diagram:
Caption: Competing pathways for boronic species in cross-coupling.
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol provides a method to synthesize the more stable pinacol ester derivative, which can then be used in subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or containing activated 4Å molecular sieves), add this compound and pinacol.
-
Dissolution: Add a sufficient volume of anhydrous toluene to dissolve the solids.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly in the next step after solvent removal. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Optimized Suzuki-Miyaura Coupling Using a Boronate Ester
This protocol is designed to minimize deboronation by using a stable boronate ester and optimized reaction conditions.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, the boronic acid pinacol ester, the palladium catalyst, and the mild base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
By understanding the mechanisms of deboronation and implementing these strategic adjustments to storage, reaction design, and execution, researchers can significantly improve the reliability and success of reactions involving this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. laballey.com [laballey.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 3-(Morpholine-4-carbonyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with functionalized boronic acids like 3-(Morpholine-4-carbonyl)phenylboronic acid.
The presence of the electron-withdrawing morpholine-amide group on the phenylboronic acid introduces specific challenges that can lead to disappointing yields if not properly addressed. This guide provides a structured approach to diagnosing and solving these issues, grounded in the fundamental principles of the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I'm seeing very low conversion of my starting materials. Where should I begin troubleshooting?
A1: Low or no conversion in a Suzuki coupling reaction typically points to a problem in one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] Let's break down the potential causes and solutions.
-
Inactive Catalyst: The active Pd(0) species may not be generated or could be deactivated.[2]
-
Solution: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions are suitable for its reduction to Pd(0).[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Crucially, ensure your reaction setup is rigorously degassed to prevent oxygen from oxidizing and deactivating the catalyst.[2][3]
-
-
Poor Oxidative Addition: Your aryl halide might be electron-rich or sterically hindered, making the initial oxidative addition step difficult.[2][4]
-
Solution: For challenging aryl halides, especially aryl chlorides, employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] These ligands promote the formation of the active monoligated Pd(0) species, which facilitates oxidative addition.[6]
-
-
Inefficient Transmetalation: This is a common issue with electron-deficient boronic acids like this compound. The electron-withdrawing amide group reduces the nucleophilicity of the boronic acid, slowing down the transfer of the aryl group to the palladium center.[5][8]
-
Incorrect Solvent or Temperature: The solvent system and temperature play a crucial role in solubility, reaction rate, and stability of intermediates.
-
Solution: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are common choices.[12] The water can help solubilize the base and facilitate the formation of the active boronate.[2] If conversion is still low, a moderate increase in temperature (e.g., to 80-110 °C) can help overcome the activation energy barriers.[2][5]
-
Q2: My starting materials are consumed, but my yield is still low. I see several side products in my analysis. What's happening?
A2: The consumption of starting materials with low product yield points towards competing side reactions. For your specific boronic acid, two side reactions are highly probable:
-
Protodeboronation: This is the most likely culprit. The electron-withdrawing nature of the morpholine-amide group makes the C-B bond more susceptible to cleavage, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol).[2][3][4][8]
-
How to Diagnose: You will observe the formation of morpholin-4-yl(phenyl)methanone as a major byproduct.
-
Solutions:
-
Use Milder or Anhydrous Bases: Switch to milder bases like KF or consider using a base under strictly anhydrous conditions, such as potassium trimethylsilanolate (TMSOK).[2][13]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (BPin) or an MIDA ester.[2][8] These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[2]
-
-
-
Homocoupling (Glaser-Hay type): This involves the coupling of two molecules of your boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen.[5][14]
Troubleshooting Workflow
Here is a logical workflow to diagnose and address low yields in your Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solution Stability of 3-(Morpholine-4-carbonyl)phenylboronic acid
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for 3-(Morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and may encounter stability challenges in solution. Our goal is to provide a deep understanding of the underlying chemical principles governing its stability and to offer practical, field-proven strategies to ensure the integrity and reactivity of your compound throughout your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the handling and stability of this compound.
Q1: I've prepared a solution of this compound, but its performance in my Suzuki coupling reaction is decreasing over time. Why is this happening?
A: This is a classic issue related to the inherent instability of arylboronic acids in solution. The loss of reactivity is primarily due to two competing degradation pathways:
-
Dehydration to Boroxine: Three molecules of the boronic acid can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This boroxine is often less reactive or completely inactive under standard coupling conditions, effectively lowering the concentration of the active monomeric species. This process is entropically driven and can be accelerated by heat.[2][4][5]
-
Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation, especially in the presence of air or other reactive oxygen species.[6][7][8] This irreversible process converts your boronic acid into the corresponding phenol, 3-(morpholine-4-carbonyl)phenol, which is an inactive byproduct. At physiological pH, this degradation can be surprisingly rapid.[7][9][10]
Q2: My LC-MS analysis of an aged solution shows a new major peak with a higher mass. What is it?
A: The high-mass species is almost certainly the corresponding triphenylboroxine. As explained above, this cyclic trimer forms from the condensation of three boronic acid molecules with the loss of three water molecules. While this equilibrium is reversible in the presence of water, the boroxine can be stable enough to be readily observed, particularly in less polar or aprotic solvents.[2][11][12]
Q3: How does the pH of my aqueous solution affect the stability of the boronic acid?
A: pH is a critical parameter. Boronic acids are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (by coordinating with a hydroxide ion).[13] This equilibrium influences stability in several ways:
-
Oxidation: The rate of oxidative degradation is highly pH-dependent.[9]
-
Complexation: The ability to form stabilizing complexes with diols is also pH-dependent, often being more favorable at pH values slightly above the pKa of the boronic acid.[14][15][16]
-
Protodeboronation: The cleavage of the C-B bond to a C-H bond is another degradation pathway that can be influenced by pH in protic media.[8]
Q4: Can I prepare a concentrated aqueous stock solution and store it in the refrigerator for several weeks?
A: We strongly advise against the long-term storage of this compound in aqueous stock solutions. Water promotes multiple degradation pathways, including hydrolysis and protodeboronation.[8][17] For routine use, the best practice is to prepare solutions fresh. If intermediate storage is required, consider using a dry, aprotic solvent like acetonitrile or THF.[17] For long-term storage and to ensure maximum stability and reproducibility, preparing a lyophilized formulation with a stabilizing excipient is the gold-standard approach.[18]
Section 2: Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Poor or Inconsistent Yields in Suzuki-Miyaura Reactions | Degradation of Boronic Acid Stock: The active monomer concentration has decreased due to boroxine formation or oxidation. | 1. Prepare Fresh Solutions: Always prepare the boronic acid solution immediately before use. 2. Use Aprotic Solvents: If a stock solution is needed for a short period, use dry acetonitrile or dioxane. 3. Switch to a Boronate Ester: Consider using the corresponding pinacol ester of the boronic acid, which is significantly more stable to storage and slowly hydrolyzes in situ under the reaction conditions to release the active boronic acid.[8][19] |
| Analyte Peak Tailing or Disappearance During HPLC Analysis | On-Column Degradation: The boronic acid is hydrolyzing or interacting with active sites on the HPLC column's stationary phase.[17] | 1. Optimize Mobile Phase: Avoid highly acidic or basic conditions if possible. 2. Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the analyte's residence time on the column.[17] 3. Use an Aprotic Diluent: Dissolve your sample in acetonitrile instead of an aqueous buffer to prevent hydrolysis prior to injection.[17] 4. Employ End-Capped Columns: Use a high-quality, end-capped C18 column to minimize interaction with free silanol groups. |
| Solid Compound Fails Purity Re-analysis After Storage | Slow Degradation in Solid State: Even as a solid, the compound can slowly dehydrate to the boroxine, especially if exposed to humidity, or oxidize if exposed to air.[2] | 1. Proper Storage: Store the solid compound in a desiccator under an inert atmosphere (argon or nitrogen) and protect it from light. 2. Convert to MIDA Boronate: For ultimate benchtop stability, convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate derivative. These are exceptionally air-stable solids that release the boronic acid under mild aqueous basic conditions.[19] |
Section 3: Protocols for Enhancing Stability
Protocol 1: Preparation of a Stabilized Solution via Diol Complexation
This protocol leverages the ability of boronic acids to form reversible covalent complexes with 1,2- or 1,3-diols, creating a more stable tetrahedral boronate ester in solution.[20] Mannitol, a sugar alcohol, is an excellent and pharmaceutically accepted stabilizer.[18]
Objective: To prepare a 10 mM solution of this compound stabilized for short-term use (e.g., up to 24-48 hours).
Materials:
-
This compound (MW: 235.05 g/mol )
-
D-Mannitol (MW: 182.17 g/mol )
-
High-purity water or desired aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Determine Molar Ratio: A 5- to 10-fold molar excess of the diol stabilizer is recommended. For this protocol, we will use a 10-fold excess of mannitol.
-
Prepare Stabilizer Solution:
-
Weigh 42.8 mg of D-Mannitol.
-
Dissolve in approximately 20 mL of the desired aqueous buffer.
-
-
Add Boronic Acid:
-
Weigh 5.88 mg of this compound.
-
Add the boronic acid to the mannitol solution.
-
-
Final Volume Adjustment:
-
Stir or vortex the solution until all solids are dissolved.
-
Adjust the final volume to 25.0 mL with the buffer. This yields a 10 mM solution of the boronic acid with 100 mM mannitol.
-
-
Storage: Store the solution at 2-8°C and use within 48 hours for best results. The mannitol shifts the equilibrium away from the unstable trigonal acid towards a more stable tetrahedral boronate ester complex.
Protocol 2: Long-Term Stabilization via Lyophilization
Lyophilization (freeze-drying) is the preferred method for preparing a stable, solid form of the boronic acid that can be stored for extended periods and accurately reconstituted.[21]
Objective: To prepare a lyophilized powder of this compound that can be reconstituted to a known concentration.
Materials:
-
This compound
-
D-Mannitol (as a cryoprotectant and bulking agent)
-
High-purity water
-
Lyophilizer vials and stoppers
Procedure:
-
Formulation Preparation: Prepare a solution as described in Protocol 1 (e.g., 10 mM boronic acid, 100 mM mannitol in water). The mannitol is crucial as it protects the molecule during freezing and provides a stable, crystalline cake structure.[18][22]
-
Dispensing: Accurately dispense a defined volume of the formulation into each lyophilizer vial (e.g., 1.0 mL per vial).
-
Freezing: Place the vials on the lyophilizer shelf and cool them to a temperature well below the glass transition temperature (Tg') of the formulation, typically -40°C or lower. Hold for at least 2 hours to ensure complete freezing.
-
Primary Drying (Sublimation):
-
Apply a vacuum (e.g., 100-200 mTorr).
-
Slowly raise the shelf temperature to a point below the Tg' (e.g., -20°C). This phase removes the frozen water (ice) via sublimation. This is the longest step and is critical for forming a proper cake.
-
-
Secondary Drying (Desorption):
-
After all ice has sublimated, increase the shelf temperature (e.g., to +25°C) while maintaining the vacuum. This step removes residual, unfrozen water molecules bound to the product.
-
-
Stoppering and Storage: Once drying is complete, backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum. Store the lyophilized vials at 2-8°C, protected from light.
-
Reconstitution: To use, simply add the original volume of high-purity water or buffer (e.g., 1.0 mL) to the vial to precisely restore the initial 10 mM concentration.
Section 4: Visualizing Degradation and Stabilization Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Primary degradation pathways for phenylboronic acids in solution.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 16. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Boronic acid - Wikipedia [en.wikipedia.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Frontiers | Impact of Formulation Choices on the Freeze-Drying of an Interleukin-6 Reference Material [frontiersin.org]
Effect of temperature on the decomposition of 3-(Morpholine-4-carbonyl)phenylboronic acid
Welcome to the technical support center for 3-(Morpholine-4-carbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent, with a specific focus on the effects of temperature on its stability and decomposition.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many boronic acids, its stability can be compromised by elevated temperatures, leading to decomposition and the formation of impurities that can complicate reactions and purification processes. Understanding the thermal behavior of this compound is crucial for developing robust and reproducible synthetic protocols. This guide provides a series of frequently asked questions and troubleshooting advice to address common challenges encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability and Handling
Q1: What are the primary decomposition pathways for this compound at elevated temperatures?
A1: Arylboronic acids, including this compound, primarily undergo two types of thermal decomposition:
-
Dehydration to Boroxines: This is the most common thermal decomposition pathway for boronic acids in the solid state or in non-aqueous solvents. Three molecules of the boronic acid can lose three molecules of water to form a cyclic trimeric anhydride called a boroxine.[1][2] This process is often reversible in the presence of water.
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3][4][5] The product of protodeboronation for your compound would be N-phenylmorpholine-4-carboxamide. This process is often accelerated by the presence of water, acids, or bases, and its rate can be influenced by temperature.[3][5]
Additionally, oxidation of the boronic acid moiety is a potential degradation pathway, especially at physiological pH in the presence of reactive oxygen species.[6]
Q2: I am seeing a significant amount of a non-polar impurity in my reaction mixture after heating. What could it be?
A2: A common non-polar impurity resulting from the decomposition of this compound is the protodeboronation product, N-phenylmorpholine-4-carboxamide. This occurs when the boronic acid group is replaced by a hydrogen atom.[3][4][5] Elevated temperatures, especially in the presence of moisture, can promote this decomposition pathway.
Troubleshooting Steps:
-
Confirm the Impurity: Use analytical techniques such as LC-MS to determine the molecular weight of the impurity and compare it to the expected protodeboronation product.
-
Minimize Water: Ensure your solvents and other reagents are anhydrous. Use of molecular sieves can be beneficial.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the reaction temperature can significantly decrease the rate of protodeboronation.
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate decomposition.[3] However, the stability of boronate esters can be highly dependent on the specific diol used.[3]
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical to maintain the integrity of your boronic acid. It is recommended to store this compound at low temperatures, generally between 2-8°C, and in a dry environment.[7] Boric acid and its derivatives are hygroscopic, meaning they can absorb moisture from the air, which can lead to clumping and degradation.[8] Always keep the container tightly sealed when not in use.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition and slows down potential side reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and protects from light, which can also contribute to degradation. |
Analytical and Experimental Challenges
Q4: My HPLC analysis of the boronic acid shows multiple peaks, even for the starting material. What could be the cause?
A4: The presence of multiple peaks in the HPLC analysis of a boronic acid standard can be due to the presence of its trimeric anhydride, the boroxine.[1] The equilibrium between the boronic acid and the boroxine can sometimes be observed chromatographically.
Troubleshooting Steps:
-
Sample Preparation: Prepare samples fresh and dissolve them in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[9]
-
Mobile Phase: The pH and composition of the mobile phase can influence the equilibrium and potentially cause on-column degradation.[9] Using a mobile phase without a pH modifier might be beneficial.[10][11]
-
Fast Analysis: Employing shorter columns or faster gradients can reduce the residence time of the analyte on the column, minimizing the chance for on-column reactions.[9]
Q5: I am performing a Suzuki-Miyaura coupling reaction at high temperature and getting low yields. Could the decomposition of the boronic acid be the issue?
A5: Yes, thermal decomposition of the boronic acid is a likely contributor to low yields in high-temperature cross-coupling reactions.[12] Both dehydration to the less reactive boroxine and protodeboronation reduce the amount of active boronic acid available for the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Thermal Analysis
Q6: How can I experimentally determine the thermal stability of this compound?
A6: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a boronic acid, you would typically observe a mass loss corresponding to the loss of water upon dehydration to the boroxine.[13][14] The onset temperature of this mass loss is an indicator of its thermal stability. Further decomposition at higher temperatures can also be quantified.[15]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[16] For a boronic acid, you might observe an endothermic peak corresponding to melting, which could be followed by or coupled with the endotherm of dehydration.[17][18] The presence of exothermic peaks could indicate decomposition.[16]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen or Argon (to prevent oxidation).
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Start from room temperature up to a temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis: Plot the mass of the sample as a function of temperature. The resulting curve will show steps where mass loss occurs. The derivative of this curve (DTG) will show peaks at the temperatures of maximum mass loss rate.
Expected TGA Profile for a Boronic Acid:
Caption: Conceptual workflow for TGA data analysis of a boronic acid.
References
- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. laballey.com [laballey.com]
- 9. benchchem.com [benchchem.com]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. kiche.or.kr [kiche.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
Technical Support Center: Purification Strategies for Products from 3-(Morpholine-4-carbonyl)phenylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges of products derived from 3-(Morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues encountered in the laboratory.
Introduction: Understanding the Molecule
This compound is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Its structure presents a unique combination of functionalities: a moderately polar morpholine amide and an acidic boronic acid group. This duality can introduce specific challenges during product purification. The morpholine moiety imparts basicity, which can lead to peak tailing in normal-phase chromatography, while the boronic acid group and its byproducts can be difficult to remove.[4]
This guide provides a structured approach to troubleshooting common purification problems and answers frequently asked questions, empowering you to develop robust and efficient purification strategies.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of your target compound.
Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Question: I'm trying to purify my Suzuki coupling product using silica gel chromatography with a standard hexane/ethyl acetate eluent system, but I'm observing significant peak tailing and poor separation from my starting materials. What's causing this and how can I fix it?
Answer:
This is a classic issue when dealing with compounds containing a basic moiety like morpholine.[4] The nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to a non-uniform elution of your compound, resulting in broad, tailing peaks and consequently, poor separation.
Causality Explained: The lone pair of electrons on the morpholine nitrogen acts as a Lewis base, forming hydrogen bonds or even undergoing protonation by the acidic silica surface. This strong interaction slows down the elution of the compound in an uneven manner, causing the observed tailing.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[4] This competitively binds to the silanol groups, preventing your product from strongly adsorbing.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your hexane/ethyl acetate mobile phase. Start with 1% and optimize based on the thin-layer chromatography (TLC) results.
-
Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used as a component of your mobile phase, particularly for more polar compounds.
-
-
Alternative Solvent Systems: If tailing persists, consider switching to a different solvent system that can better solvate your compound and disrupt the interactions with the silica gel.[5]
-
Dichloromethane (DCM)/Methanol: This is a more polar system that can be effective. Again, adding a small amount of a basic modifier is recommended.
-
-
Use of Deactivated Silica: For particularly stubborn compounds, consider using a deactivated silica gel, such as silica treated with a silanizing agent, although this is a less common and more expensive approach.
Experimental Protocol: Optimizing Mobile Phase with Triethylamine
-
TLC Analysis:
-
Prepare several TLC chambers with your standard hexane/ethyl acetate eluent.
-
In separate vials, prepare small volumes of the same eluent with varying concentrations of triethylamine (e.g., 0.5%, 1%, 1.5%, 2%).
-
Spot your crude reaction mixture on a TLC plate and develop it in the different mobile phases.
-
Observe the spot shape and separation. The optimal concentration of triethylamine should give you a compact, well-defined spot for your product with good separation from impurities.
-
-
Column Chromatography:
-
Pack your column with silica gel slurried in your chosen hexane/ethyl acetate mixture (without the amine).
-
Equilibrate the column with the optimized mobile phase containing triethylamine (at least 2-3 column volumes).
-
Load your sample and elute with the amine-modified mobile phase.
-
Issue 2: Persistent Boronic Acid-Related Impurities
Question: After my Suzuki reaction, I'm struggling to remove the unreacted this compound and its homocoupled byproduct from my desired product. Standard chromatography isn't giving me a clean separation. What are my options?
Answer:
Boronic acids and their derivatives, like boroxines (anhydrides of boronic acids), can be challenging to remove due to their polarity and potential for co-elution with the product.[6][7] Here are several strategies to tackle this issue:
Solutions:
-
Aqueous Basic Wash (Extraction): This is often the first and most effective line of defense. Boronic acids are acidic and will deprotonate in a basic aqueous solution to form a water-soluble boronate salt.
-
Protocol: During your reaction workup, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[8] This will extract the acidic boronic acid into the aqueous phase. Repeat the wash if necessary. Be sure to check the pH of the aqueous layer to ensure it is basic.
-
-
Specialized Extraction Techniques:
-
Sorbitol Extraction: Boronic acids can form complexes with diols. An extraction with an aqueous solution of sorbitol can selectively pull the boronic acid into the aqueous layer.[9]
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which can then be filtered off.[9][10][11] The desired product remains in the organic solution.
-
-
Scavenger Resins:
-
Boronic Acid Scavengers: There are commercially available polymer-bound scavengers (e.g., tris(2-aminoethyl)amine (TAEA) on polystyrene) that can selectively bind to boronic acids. Stirring the crude product solution with the scavenger resin followed by filtration can effectively remove the boronic acid impurity.
-
-
Crystallization/Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[12] The key is to find a solvent system where your product has good solubility at high temperatures but poor solubility at low temperatures, while the impurities remain in solution.
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with hexanes) on a small scale to find the ideal recrystallization solvent.[13]
-
Workflow for Boronic Acid Impurity Removal
Caption: Decision tree for removing boronic acid impurities.
Issue 3: Product is Water-Soluble, Making Extraction Difficult
Question: My final product, which contains the morpholine amide group, has significant water solubility. I'm losing a lot of my product in the aqueous layer during extraction. How can I improve my extraction efficiency?
Answer:
The polarity of the morpholine amide can indeed increase the water solubility of your product. Here are several techniques to improve the efficiency of your liquid-liquid extraction:
Solutions:
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer increases its ionic strength.[4] This reduces the solubility of your organic product in the aqueous phase, effectively "pushing" it into the organic layer.
-
pH Adjustment: Since your product contains a basic morpholine group, ensure the aqueous layer is basic (pH > 8) before extraction.[4] In its free base form, the compound will be less polar and therefore less water-soluble than its protonated salt form. You can add a base like sodium carbonate or potassium carbonate to adjust the pH.
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar, water-immiscible solvent like dichloromethane (DCM) or chloroform. These solvents are better at solvating your polar product.[4]
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used. This method continuously passes the organic solvent through the aqueous phase, allowing for efficient extraction over time, even with a low partition coefficient.
Data Summary: Common Purification Techniques
| Purification Technique | Target Impurity | Principle | Key Considerations |
| Basic Aqueous Wash | Unreacted Boronic Acid, Boroxines | Deprotonation to form a water-soluble boronate salt.[8] | Ensure the aqueous phase is sufficiently basic (pH > 10). |
| Silica Gel Chromatography with Basic Modifier | Polar Impurities, Isomers, Starting Materials | Differential adsorption onto a solid phase. The basic modifier neutralizes acidic sites on the silica.[4] | Optimize the modifier concentration (e.g., 0.5-2% Et₃N) using TLC. |
| Recrystallization | Most impurities with different solubility profiles | Difference in solubility between the product and impurities in a given solvent at different temperatures.[12][13] | Requires the product to be a solid. Careful solvent selection is crucial. |
| Scavenger Resins | Boronic Acids, Palladium catalysts | Covalent or ionic binding of the impurity to a solid support. | Can be expensive but are highly selective. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki-Miyaura reaction with this compound?
A1: Besides your desired coupled product, you can expect to see several common byproducts:
-
Homocoupling Product: This is a biaryl formed from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without complete reduction to Pd(0).[6]
-
Protodeborylation Product: This is the product where the boronic acid group is replaced by a hydrogen atom. This can occur if there is a source of protons in the reaction mixture and is more common with heteroaryl boronic acids.[6]
-
Unreacted Starting Materials: Incomplete reactions will leave both the boronic acid and your coupling partner (e.g., an aryl halide) in the mixture.
-
Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. They are often in equilibrium with the boronic acid.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative, especially if your product is polar and difficult to purify on silica gel.[9] The elution order is generally reversed from normal-phase, with non-polar compounds eluting later. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q3: How can I remove the palladium catalyst after the reaction?
A3: Palladium residues can often be removed by the following methods:
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the precipitated palladium catalyst.[14]
-
Charcoal Treatment: Adding activated charcoal to the solution of your crude product and stirring for a period before filtering through Celite can adsorb residual palladium.
-
Specialized Scavengers: Thiol-functionalized silica or resins are commercially available and are very effective at scavenging residual palladium.
Q4: My boronic acid seems to be degrading upon storage. How can I prevent this?
A4: Boronic acids can be susceptible to degradation, particularly through dehydration to form boroxines or through oxidation.[7] To ensure the integrity of your this compound:
-
Store it in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon).
-
For long-term storage, consider converting it to a more stable boronate ester, such as a pinacol ester, which can be hydrolyzed back to the boronic acid just before use.[10][15]
Visualizing the Purification Strategy
Caption: A typical purification workflow.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 3-(Morpholine-4-carbonyl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Morpholine-4-carbonyl)phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.
Introduction: The Chemistry of this compound
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the morpholine amide group at the meta-position introduces specific electronic properties that can influence the reactivity of the boronic acid and, consequently, the byproduct profile of the reaction. This guide will primarily address the identification and mitigation of the most common byproducts encountered when using this reagent.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a byproduct that corresponds to the loss of the boronic acid group in my Suzuki-Miyaura reaction. What is this byproduct and why is it forming?
A1: The byproduct you are observing is most likely N-(3-morpholinocarbonyl)benzene, the result of a common side reaction known as protodeboronation . This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1]
Causality: Protodeboronation is often promoted by the presence of water, which acts as a proton source.[1] The reaction mechanism can be influenced by several factors, including the reaction's pH, temperature, and the electronic nature of the substituents on the arylboronic acid. While electron-donating groups can sometimes accelerate this process, electron-withdrawing groups, such as the morpholine-4-carbonyl group, can also make the boronic acid susceptible to this side reaction under certain conditions, particularly in the presence of a strong base.[2][3]
Q2: My reaction is producing a dimeric byproduct of my starting boronic acid. What is this and how can I minimize it?
A2: This byproduct is the result of homocoupling , where two molecules of the this compound react with each other to form a symmetrical biaryl compound.
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by Pd(II) species.[1][4][5] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the reaction mixture is not properly degassed, the concentration of Pd(II) can increase, leading to a higher propensity for homocoupling.[5]
Q3: Can the morpholine amide bond be cleaved under typical Suzuki-Miyaura coupling conditions?
A3: Generally, the morpholine amide bond is highly stable and unlikely to be cleaved under the basic conditions of a standard Suzuki-Miyaura reaction.[6][7][8][9] Amide hydrolysis typically requires more forcing conditions, such as prolonged heating with strong acids or bases.[6][7][8][9] However, if your reaction is run at very high temperatures for an extended period with a very strong base, some hydrolysis could potentially occur, leading to the formation of 3-borono-N-morpholin-4-ylbenzamide and subsequently 3-boronobenzoic acid. This is considered a minor and less common side reaction.
Troubleshooting Guides
Guide 1: Minimizing Protodeboronation
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| High levels of protodeboronated byproduct detected by LC-MS or NMR. | Presence of water in the reaction. | 1. Use anhydrous solvents: Ensure solvents are rigorously dried before use. Water is the primary proton source for this side reaction.[1] 2. Dry reagents: Dry your base and other solid reagents thoroughly. |
| Base is too strong or concentration is too high. | 1. Switch to a milder base: Consider using bases like K₂CO₃ or KF instead of stronger bases like NaOH or K₃PO₄, which can accelerate protodeboronation in aqueous media.[1] 2. Optimize base equivalents: Use the minimum amount of base required for efficient transmetalation. | |
| Prolonged reaction time at elevated temperature. | 1. Monitor the reaction closely: Use TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times. 2. Optimize temperature: Lower the reaction temperature if the desired coupling is proceeding efficiently at a lower temperature. | |
| Inefficient transmetalation. | 1. Use a boronic ester: Consider converting the boronic acid to a pinacol ester, which is generally more stable towards protodeboronation.[5][10] |
Guide 2: Reducing Homocoupling
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Significant formation of symmetrical biaryl byproduct. | Presence of oxygen in the reaction. | 1. Thoroughly degas solvents: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen can promote the formation of Pd(II) species that catalyze homocoupling.[1][5] 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen. |
| Inefficient catalyst activation. | 1. Use a Pd(0) source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step of a Pd(II) precatalyst.[4] 2. Choose an appropriate ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired reductive elimination step over side reactions.[4] | |
| Slow transmetalation. | 1. Optimize the base and solvent system: The choice of base and solvent is critical for efficient transmetalation. Ensure the base is soluble enough in the reaction medium. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Byproduct Formation
-
Preparation of the Reaction Vessel:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered, dry base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Ligand:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
-
Addition of Solvents:
-
Add degassed solvents (e.g., a mixture of dioxane and water) via syringe. The reaction should be stirred vigorously.
-
-
Reaction Monitoring:
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification Strategy for Removing Boronic Acid-Related Impurities
If byproducts are still present after the reaction, the following purification strategies can be employed:
-
Aqueous Basic Wash:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃. This will convert the unreacted boronic acid and its byproducts into their more water-soluble boronate salts, which will partition into the aqueous layer.[11]
-
-
Complexation with a Diol:
-
For more stubborn cases, add a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash. The diol will form a highly water-soluble anionic complex with the boronate, further enhancing its removal from the organic layer.[11]
-
-
Silica Gel Chromatography:
-
If the polarity difference between the desired product and the byproducts is sufficient, purification by flash column chromatography on silica gel can be effective.
-
-
Boron Scavenger Resins:
-
For challenging separations, consider using a scavenger resin with diol functional groups. These resins covalently bind to boronic acids and can be easily removed by filtration.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 3-(Morpholine-4-carbonyl)phenylboronic Acid Coupling
Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura coupling reactions involving 3-(Morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient coupling reactions.
Introduction: The Critical Role of Catalyst Loading
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The palladium catalyst is the heart of this transformation, and its loading is a critical parameter that can significantly impact reaction yield, purity, cost, and environmental footprint.
Optimizing the catalyst loading is not merely about minimizing cost; it is a nuanced process that balances reaction kinetics, catalyst stability, and the prevention of side reactions. Too high a catalyst loading can lead to increased costs, potential for product contamination with residual palladium, and in some cases, an increase in side reactions. Conversely, too low a catalyst loading may result in incomplete conversion, slow reaction rates, or catalyst deactivation before the reaction is complete.[1]
This guide will provide a comprehensive framework for optimizing the palladium catalyst loading for the coupling of this compound with various aryl halides, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on problems related to catalyst loading and activity.
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
A1: When faced with a stalled reaction, a systematic approach to troubleshooting is essential. Consider the following key areas:
-
Catalyst Activity: The palladium catalyst, whether a Pd(0) or a Pd(II) precatalyst, is the most critical component. Ensure your catalyst is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[3] If you suspect your catalyst has degraded, consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[3] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can be susceptible to degradation over time.
-
Base and Solvent System: The choice of base and solvent is crucial and they often work in concert. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[3] Ensure the base is finely powdered and dry for non-aqueous reactions. For biphasic reactions, vigorous stirring is necessary to maximize the interfacial area where the reaction occurs.[4]
-
Insufficient Catalyst Loading: While the goal is to optimize and often minimize catalyst loading, an insufficient amount will naturally lead to low conversion. If all other parameters are ideal, a modest increase in catalyst loading may be necessary.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen and/or high catalyst loadings. To mitigate this:
-
Rigorous Degassing: As mentioned, oxygen is a key culprit. Employ robust degassing techniques for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Optimize Catalyst Loading: While counterintuitive, both very high and very low catalyst loadings can sometimes promote homocoupling. At high concentrations, the likelihood of two boronic acid-derived species interacting at the metal center increases. At very low concentrations, if the catalyst deactivates quickly, the remaining unreacted boronic acid may be more prone to other decomposition pathways. A systematic screen of catalyst loading is recommended.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can often suppress homocoupling by sterically hindering the interaction of two boronic acid molecules at the palladium center.[4]
Q3: My reaction starts well but then stalls, leaving unreacted starting material. What could be the cause?
A3: This is a classic sign of catalyst deactivation. The active Pd(0) species can be unstable and prone to decomposition pathways that render it inactive.
-
Formation of Palladium Black: The appearance of a black precipitate is often indicative of the formation of palladium black, which is agglomerated palladium nanoparticles with significantly reduced catalytic activity.[5] This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to the destabilization of the active catalyst.
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor, binding to the catalyst and preventing further turnover. While less common, it is a possibility to consider, especially with complex product structures.
To address catalyst deactivation, you can:
-
Use a More Robust Catalyst System: Consider pre-formed, air-stable precatalysts that are designed for high stability and turnover numbers.
-
Optimize Ligand Choice: Employing bulky, electron-rich ligands can protect the palladium center and prevent agglomeration.
-
Lower Reaction Temperature: While this may slow down the reaction, it can also significantly reduce the rate of catalyst decomposition.
-
Incremental Addition of Catalyst: In some process chemistry settings, a portion of the catalyst is added at the beginning of the reaction, with subsequent additions later on to maintain an active catalytic concentration.
Q4: How does the structure of this compound influence the reaction conditions?
A4: The morpholine-4-carbonyl group is an amide, which is generally well-tolerated in Suzuki-Miyaura couplings. However, its electronic and steric properties should be considered:
-
Electronic Effects: The amide group is moderately electron-withdrawing, which can influence the reactivity of the boronic acid.
-
Potential for Coordination: The oxygen and nitrogen atoms in the morpholine and carbonyl groups have lone pairs of electrons and could potentially coordinate to the palladium center. This is less likely to be a major issue with the use of strongly coordinating phosphine ligands but is a factor to be aware of.
-
Stability: While generally stable, boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen). The electronic nature of the morpholine-4-carbonyl substituent is unlikely to make this boronic acid particularly prone to this side reaction under standard conditions.
Experimental Protocol: Optimization of Catalyst Loading
This protocol outlines a systematic approach to optimizing the palladium catalyst loading for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole as a model)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced precatalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Internal standard for analysis (e.g., biphenyl)
-
Reaction vials suitable for parallel synthesis
-
Stir plate and stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the aryl bromide in the same solvent.
-
Prepare a stock solution of the base.
-
Prepare a stock solution of the internal standard.
-
Prepare a dilute stock solution of the palladium catalyst. This is crucial for accurately dispensing small amounts of catalyst.
-
-
Reaction Setup (Parallel Screening):
-
In a series of reaction vials, add a stir bar.
-
To each vial, add the stock solutions of the boronic acid, aryl bromide, base, and internal standard in the desired stoichiometric ratios (e.g., 1.2 equivalents of boronic acid and 2.0 equivalents of base relative to the aryl bromide).
-
Under an inert atmosphere, add varying amounts of the palladium catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, and a control with no catalyst).
-
Seal the vials and place them on a preheated stir plate.
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of the reactions at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking small aliquots from each vial.
-
Quench the aliquots and prepare them for analysis by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Quantify the consumption of starting materials and the formation of the desired product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the reaction yield as a function of time for each catalyst loading.
-
Determine the optimal catalyst loading that provides the desired yield in a reasonable timeframe.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) for each condition to assess catalyst efficiency.
-
Table 1: Example Data for Catalyst Loading Optimization
| Catalyst Loading (mol%) | Yield after 4h (%) | Yield after 24h (%) | Turnover Number (TON) at 24h |
| 2.0 | 95 | >99 | ~50 |
| 1.0 | 92 | >99 | ~100 |
| 0.5 | 85 | 98 | ~196 |
| 0.1 | 60 | 95 | ~950 |
| 0.05 | 40 | 80 | ~1600 |
| 0.0 (Control) | 0 | 0 | N/A |
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Conclusion
The optimization of catalyst loading is a critical exercise in developing efficient, cost-effective, and scalable Suzuki-Miyaura coupling reactions. For the coupling of this compound, a systematic approach that considers catalyst activity, reaction conditions, and potential side reactions is paramount. By following the guidelines and protocols outlined in this technical support guide, researchers can confidently navigate the challenges of reaction optimization and achieve their desired synthetic outcomes.
References
Technical Support Center: Strategies to Overcome Steric Hindrance with Substituted Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are cornerstone methodologies in modern organic synthesis. However, the presence of sterically demanding substituents on aryl halides, particularly at the ortho positions, can severely impede these transformations, leading to low yields, slow reaction rates, or complete lack of reactivity. This technical guide provides a comprehensive troubleshooting resource, structured in a question-and-answer format, to help you navigate and overcome the challenges posed by steric hindrance in your cross-coupling reactions.
I. Troubleshooting Guide: Catalyst and Ligand Selection
The heart of a successful cross-coupling reaction lies in the catalyst system. For sterically hindered substrates, the choice of ligand is paramount as it directly influences the geometry and reactivity of the palladium center.
Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl bromide is failing. What is the first thing I should consider changing?
A1: Your primary focus should be the phosphine ligand. Standard ligands like PPh₃ are often ineffective for sterically demanding substrates. You need to employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step with a hindered aryl halide.[1][2]
-
Expert Insight: The steric bulk on the ligand helps to create a more open coordination sphere around the palladium, which can better accommodate the hindered aryl halide.[3] Furthermore, increased electron density on the phosphorus atom enhances the back-donation to the palladium, making the metal center more electron-rich and thus more reactive towards oxidative addition.
Recommended Ligands for Sterically Hindered Suzuki Couplings:
| Ligand | Key Features | Typical Applications |
| SPhos, XPhos | Biaryl phosphines with significant steric bulk. | Broadly effective for a range of sterically hindered aryl chlorides and bromides.[4][5] |
| RuPhos | Another highly effective biaryl phosphine ligand. | Often used for challenging couplings, including those with heteroaryl chlorides.[4] |
| AntPhos | Possesses a rigid backbone that can prevent catalyst decomposition pathways. | Particularly effective for sterically demanding aryl-alkyl couplings.[6] |
| N-Heterocyclic Carbenes (NHCs) | Offer strong σ-donation and tunable steric properties. | Can be effective for Suzuki couplings of hindered aryl chlorides at room temperature.[7][8] |
Q2: I'm attempting a Buchwald-Hartwig amination with 2,6-disubstituted aniline and an ortho-substituted aryl chloride, but I'm only getting trace product. What type of ligand should I be using?
A2: This is a classic example of a challenging, sterically congested C-N coupling. You require a highly specialized ligand system.
-
Initial Strategy: Start with bulky, electron-rich biarylmonophosphine ligands. Ligands like XPhos and SPhos are good starting points due to their proven track record in difficult aminations.[9][10]
-
Advanced Strategy: If standard biaryl phosphines are insufficient, consider more specialized ligands. For instance, carbazolyl-derived P,N-ligands have demonstrated exceptional efficacy in the synthesis of tetra-ortho-substituted diarylamines.[11] Some systems have successfully coupled highly hindered substrates like 2,6-diisopropylaniline with 2-chloro-1,3,5-triisopropylbenzene in high yields.[11]
-
Catalyst Precursors: Utilize well-defined palladium pre-catalysts, such as those based on N-heterocyclic carbenes (NHCs) (e.g., PEPPSI-type catalysts), to ensure the efficient generation of the active catalytic species.[10]
Q3: My Sonogashira coupling of an ortho-substituted aryl chloride with a terminal alkyne is sluggish. How can I improve the reaction rate and yield?
A3: For Sonogashira reactions involving challenging aryl chlorides, several factors in the catalyst system can be optimized.
-
Ligand Choice: Move beyond triphenylphosphine (PPh₃). More sterically hindered and electron-donating ligands like XPhos can lead to significant improvements in yield.[12] Bulky phosphines like trineopentylphosphine have also been shown to be highly effective for couplings with sterically demanding aryl bromides and chlorides.[13]
-
Palladium Source: While PdCl₂(PPh₃)₂ is common, consider using Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with your chosen ligand. For some systems, Pd(OAc)₂ has been shown to give higher conversions.[14]
-
Copper Co-catalyst: While many modern protocols are "copper-free," the addition of a copper(I) co-catalyst (e.g., CuI) can be beneficial, particularly for less reactive aryl halides.[15] However, be mindful that copper can also promote the undesired homocoupling of the alkyne (Glaser coupling).[12]
II. Troubleshooting Guide: Reaction Conditions
Optimizing reaction parameters is a critical step in overcoming the activation barrier imposed by steric hindrance.
Q1: I'm using a suitable bulky phosphine ligand for my Suzuki coupling, but the yield is still low. What reaction parameters should I investigate?
A1: Beyond the ligand, the choice of base, solvent, and temperature are crucial for driving the reaction to completion.
-
Base Selection: The base plays a key role in the transmetalation step. For sterically hindered couplings, stronger bases are often required.
-
Common Choices: K₃PO₄, Cs₂CO₃, and NaOt-Bu are frequently used.
-
Troubleshooting: If you are observing side reactions like protodeboronation (loss of the boronic acid group), consider using a milder base like KF or running the reaction under anhydrous conditions.[16]
-
-
Solvent System: The solvent must be able to dissolve the reactants and stabilize the catalytic species.
-
Common Solvents: Toluene, dioxane, and THF are standard choices. For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[6]
-
-
Temperature: Sterically hindered reactions often require elevated temperatures (e.g., 80-110 °C or higher) to overcome the higher activation energy.[6][16] Microwave irradiation can also be a powerful tool to accelerate these reactions.[14]
Q2: My Buchwald-Hartwig amination is stalling at partial conversion. What can I do to push the reaction to completion?
A2: Stalled reactions often indicate an issue with catalyst stability or a reversible step in the catalytic cycle.
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the palladium catalyst loading from the typical 1-2 mol% to 3-5 mol% can sometimes be necessary.[5]
-
Choice of Base: The strength of the base is critical in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally required to deprotonate the amine or the intermediate palladium-amine complex.[1][17]
-
Degassing: Ensure your reaction mixture is thoroughly degassed. Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to lower yields.[5]
III. Advanced Strategies and Alternative Methodologies
When conventional approaches fail, more advanced techniques or alternative coupling strategies may be necessary.
Q1: I've tried a wide range of palladium catalysts and conditions for my C-C bond formation with a heavily substituted aryl halide without success. Are there other metals I should consider?
A1: Yes, nickel and copper-based catalyst systems can offer complementary reactivity to palladium.
-
Nickel Catalysis: Nickel catalysts are often more effective for coupling with less reactive electrophiles like aryl chlorides and can be particularly adept at handling sterically hindered substrates.[18] Ligands designed for nickel, which often feature remote steric hindrance, can be highly effective.[2]
-
Copper Catalysis: For certain C-N and C-O bond formations, copper-catalyzed Ullmann-type reactions can be a viable alternative, although they often require harsher conditions.[11] Organocopper reagents under palladium catalysis have also been shown to be effective for C-C bond formation at highly sterically hindered centers.[19]
Q2: Are there any unconventional strategies to promote coupling with sterically hindered aryl halides?
A2: Recent research has uncovered some non-traditional approaches.
-
Sterically Induced Radical Pathways: Contrary to the conventional 2-electron oxidative addition mechanism, it has been shown that severe steric hindrance in both the aryl halide and the catalyst can dramatically accelerate the activation of the aryl halide through a 1-electron, radical-based pathway.[20] This suggests that for extremely hindered systems, employing even bulkier ligands might be counterintuitively beneficial.
-
Ruthenium-Catalyzed C-H Arylation: As an alternative to traditional cross-coupling, directed C-H arylation can be a powerful method for constructing biaryl compounds. Ruthenium catalysts with specific N-ligands have been developed that can facilitate the ortho-C-H arylation of aromatic acids with bulky 2,6-disubstituted aryl halides.[21]
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling:
-
Reagent Preparation: To an oven-dried Schlenk tube, add the sterically hindered aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Stabilizing Arylboronic Acids with Boronic Esters to Prevent Protodeboronation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of boronic esters to mitigate protodeboronation of arylboronic acids, a common challenge in cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical protocols to enhance the efficiency and reliability of your synthetic endeavors.
Introduction: The Challenge of Protodeboronation
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Despite their utility, arylboronic acids can be susceptible to a significant side reaction known as protodeboronation, where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3][4] This undesired process consumes the boronic acid, leading to reduced yields of the desired product and the formation of often difficult-to-remove byproducts.[3][4]
Protodeboronation can be promoted by various factors, including acidic or basic conditions, elevated temperatures, and the presence of water.[4][5] The susceptibility to this side reaction is also highly dependent on the electronic properties of the aryl group; electron-deficient and heteroaromatic boronic acids are particularly prone to decomposition.[4][6][7]
One of the most effective strategies to circumvent protodeboronation is the conversion of the boronic acid to a more stable boronic ester. This guide will explore the rationale behind this approach, compare the stability of commonly used boronic esters, and provide detailed protocols for their synthesis and use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation?
A1: Protodeboronation can proceed through several mechanisms depending on the reaction conditions.
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is thought to proceed via an intermolecular metathesis involving a four-membered ring transition state.[5]
-
Base-Catalyzed Protodeboronation: In basic media, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻).[4][8][9] Pioneering work by Kuivila suggested an ipso-protonation of the boronate as the key step.[8][9] More recent studies have revealed a more complex picture, with the potential for a dual mechanistic regime that can involve unimolecular heterolysis of the C-B bond to generate a transient aryl anion, especially for highly electron-deficient systems.[8][9][10]
Q2: How do boronic esters prevent protodeboronation?
A2: Boronic esters protect the boronic acid moiety in several ways:
-
Steric Shielding: The bulky groups of the diol used to form the ester (e.g., the four methyl groups in a pinacol ester) sterically hinder the approach of reagents that could facilitate C-B bond cleavage.[1][11]
-
Electronic Stabilization: The oxygen atoms of the ester donate electron density to the vacant p-orbital of the boron atom, reducing its Lewis acidity and, consequently, its reactivity towards protodeboronating agents.[12][13]
-
Controlled Release: Certain boronic esters, such as N-methyliminodiacetic acid (MIDA) boronates, are exceptionally stable and can release the corresponding boronic acid in a slow and controlled manner under specific reaction conditions.[6][13][14] This slow release maintains a low concentration of the reactive boronic acid in the reaction mixture, minimizing its decomposition while still allowing it to participate in the desired cross-coupling reaction.[13]
Q3: Which boronic ester should I choose for my reaction? Pinacol or MIDA?
A3: The choice between a pinacol ester and a MIDA boronate depends on the specific requirements of your synthesis.
-
Pinacol esters are the most commonly used protecting group for boronic acids.[15] They offer a good balance of stability and reactivity, are relatively easy to prepare, and are often stable enough for purification by column chromatography.[1][15] However, their formation is reversible, and they can be susceptible to hydrolysis, especially under forcing reaction conditions.[16][17]
-
MIDA boronates are exceptionally stable, often existing as free-flowing crystalline solids that are stable to air, moisture, and silica gel chromatography.[13][18] This high stability makes them ideal for multi-step syntheses where the boronic acid moiety needs to be carried through several transformations.[12][19] They require specific conditions (typically mild aqueous base) for the in situ release of the boronic acid.[14][18]
Q4: I am still observing significant protodeboronation even when using a pinacol ester. What can I do?
A4: If you are still facing issues with protodeboronation when using a pinacol ester, consider the following troubleshooting steps:
-
Switch to a MIDA boronate: If the stability of the pinacol ester is insufficient, a MIDA boronate is a more robust alternative.[6][14]
-
Optimize Reaction Conditions: The goal is to accelerate the desired Suzuki coupling to outpace the protodeboronation.[3]
-
Base: Use a weaker base (e.g., K₃PO₄, K₂CO₃, CsF) to minimize base-catalyzed protodeboronation.[3][20]
-
Catalyst System: Employ a more active catalyst and ligand combination to increase the rate of the cross-coupling.[21]
-
Temperature: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway.[21]
-
Anhydrous Conditions: Meticulously exclude water from your reaction, as it is a proton source for protodeboronation.[20][22]
-
Visualizing the Mechanisms
The Protodeboronation Pathway
Caption: A simplified diagram illustrating the overall transformation in protodeboronation.
Boronic Ester Protection Strategy
Caption: Workflow showing the protection of an arylboronic acid as a boronic ester to prevent protodeboronation during Suzuki-Miyaura coupling.
Comparative Stability of Common Boronic Esters
The stability of a boronic ester is crucial for its effectiveness as a protecting group. The following table provides a qualitative comparison of the stability of unprotected arylboronic acids, pinacol esters, and MIDA boronates under various conditions.
| Condition | Arylboronic Acid | Pinacol Ester | MIDA Boronate |
| Benchtop (Air & Moisture) | Variable to Poor (especially for heteroaryl derivatives)[6][14] | Good[1] | Excellent (often crystalline solids)[13][18] |
| Silica Gel Chromatography | Generally unstable | Generally stable, but can streak[1][17] | Excellent stability[18] |
| Aqueous Base (e.g., K₃PO₄) | Prone to protodeboronation | More stable than boronic acid, but can hydrolyze[16][17] | Stable (hydrolyzes slowly to release boronic acid)[14] |
| Aqueous Acid | Prone to protodeboronation[5] | Generally stable | Stable[23] |
| Anhydrous Cross-Coupling | Prone to protodeboronation | Generally stable[12] | Excellent stability[12] |
Experimental Protocols
Protocol 1: Synthesis of an Aryl Pinacol Boronate Ester
This protocol describes a general procedure for the esterification of an arylboronic acid with pinacol.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Pinacol (1.0 - 1.2 equiv)[24]
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄)[24]
-
Stir bar
-
Round-bottom flask
-
Apparatus for removal of water (e.g., Dean-Stark trap for toluene, or use of a drying agent)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv) and pinacol (1.0-1.2 equiv).[24]
-
Add the anhydrous solvent. If using toluene, a Dean-Stark apparatus can be used to remove water azeotropically. If using THF or dichloromethane, anhydrous magnesium sulfate (1.5 equiv) can be added directly to the reaction mixture.[24]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS, typically 1-4 hours).
-
If MgSO₄ was used, filter the reaction mixture to remove the solid.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude pinacol ester can often be used directly in the next step. If purification is required, it can be purified by column chromatography on silica gel or by distillation.[24]
Protocol 2: Synthesis of an Aryl MIDA Boronate
This protocol outlines the formation of a MIDA boronate from an arylboronic acid.
Materials:
-
Arylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.0 equiv)
-
Anhydrous DMSO
-
Stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in anhydrous DMSO.
-
Heat the mixture to 80-100 °C with stirring.
-
Water will be formed during the reaction; it can be removed by applying a vacuum periodically or by passing a stream of dry nitrogen over the reaction mixture.
-
Monitor the reaction by NMR or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate often precipitates from the cooled DMSO. The solid can be collected by filtration, washed with a solvent in which the MIDA boronate is poorly soluble (e.g., diethyl ether or acetone), and dried under vacuum.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate (Slow Release)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using a stable MIDA boronate, which undergoes slow hydrolysis in situ.[14]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Aryl MIDA boronate (1.0-1.2 equiv)[25]
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0-7.5 equiv)[14]
-
Solvent system (e.g., 5:1 dioxane/water)[14]
-
Schlenk flask or sealed tube
-
Stir bar
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), MIDA boronate (1.0-1.2 equiv), palladium catalyst, ligand, and base.[25]
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent system via syringe.[20]
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 60-100 °C).[14][20] The slow release of the boronic acid from the MIDA boronate is temperature-dependent, with higher temperatures leading to faster release.[14]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The strategic use of boronic esters, particularly pinacol and MIDA boronates, is a powerful and often essential tool for overcoming the challenge of protodeboronation in modern organic synthesis. By understanding the mechanisms of this undesired side reaction and selecting the appropriate protective group, researchers can significantly improve the yield, reliability, and scope of their cross-coupling reactions. This guide provides a foundation for troubleshooting and optimizing your experimental protocols, ultimately enabling the more efficient synthesis of complex molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 19. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 3- vs. 4-(Morpholine-4-carbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl scaffolds. The choice of boronic acid is a critical parameter that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two structurally isomeric building blocks: 3-(Morpholine-4-carbonyl)phenylboronic acid and 4-(Morpholine-4-carbonyl)phenylboronic acid. By examining their intrinsic electronic and steric properties, we can predict and rationalize their performance in the context of a palladium-catalyzed cross-coupling reaction. This analysis is supported by a detailed, field-proven experimental protocol designed for a head-to-head comparison, providing researchers with a practical framework for their own investigations.
Introduction: The Significance of Isomeric Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of carbon-carbon bonds between organoboranes and organic halides.[1] Its versatility and functional group tolerance have made it an indispensable tool in medicinal chemistry. The boronic acid component, in particular, plays a crucial role in the transmetalation step of the catalytic cycle, where the organic moiety is transferred to the palladium center.[2] The electronic and steric nature of substituents on the phenylboronic acid ring can dramatically impact this step and, consequently, the overall reaction kinetics and yield.[2]
The two molecules at the center of this guide, 3- and 4-(Morpholine-4-carbonyl)phenylboronic acid, are valuable building blocks in pharmaceutical research.[3] They introduce a polar morpholine amide group, which can enhance solubility and provide a vector for further molecular interactions. However, the seemingly subtle difference in the substituent's position—meta (3-position) versus para (4-position)—leads to distinct electronic and steric environments at the carbon-boron bond, which is expected to translate into a discernible difference in their reactivity.
Structural and Electronic Considerations: meta vs. para Isomers
The reactivity of a substituted phenylboronic acid in Suzuki-Miyaura coupling is primarily governed by the electronic effect of the substituent on the ipso-carbon (the carbon atom bonded to boron) and any steric hindrance around the boronic acid group.
The morpholine-4-carbonyl group is generally considered to be electron-withdrawing due to the inductive effect of the carbonyl group and the nitrogen atom. However, the lone pair of electrons on the nitrogen atom can also participate in resonance.
-
4-(Morpholine-4-carbonyl)phenylboronic acid (para-isomer): In the para position, the electron-withdrawing inductive effect of the carbonyl group dominates. Furthermore, the carbonyl group can participate in resonance with the phenyl ring, withdrawing electron density from the ring, including the ipso-carbon. This deactivation can slow down the transmetalation step, which is favored by a more nucleophilic aryl group on the boronic acid.[2]
-
This compound (meta-isomer): When the substituent is in the meta position, its resonance effect on the ipso-carbon is negligible.[3][4] The reactivity is therefore primarily influenced by the inductive effect of the morpholine-4-carbonyl group. While still electron-withdrawing, the effect at the ipso-carbon is generally less pronounced compared to the para-isomer where resonance plays a significant role in delocalizing electron density.
From a steric perspective, neither the meta- nor the para-substituent is expected to cause significant steric hindrance at the boronic acid moiety, unlike an ortho-substituent which can dramatically impede the approach of the palladium complex.[5]
Based on these electronic arguments, it is hypothesized that This compound will exhibit a slightly higher reactivity in Suzuki-Miyaura coupling compared to its para-isomer due to the reduced electron-withdrawing effect at the ipso-carbon in the absence of resonance deactivation.
Experimental Design for a Head-to-Head Reactivity Comparison
To empirically validate the predicted reactivity difference, a robust and self-validating experimental workflow is essential. The following protocol outlines a head-to-head Suzuki-Miyaura coupling reaction designed to compare the performance of the two isomers under identical conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative kinetic analysis of 3- and 4-(Morpholine-4-carbonyl)phenylboronic acid in a Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol
This protocol is designed for a small-scale reaction suitable for kinetic analysis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
This compound
-
4-(Morpholine-4-carbonyl)phenylboronic acid
-
4-Bromoanisole (or other suitable aryl bromide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Ethyl Acetate (for extraction)
-
Dodecane (internal standard)
-
Reaction vials with stir bars and septa
Procedure:
-
Preparation of Stock Solutions:
-
Aryl Bromide/Internal Standard Solution: Prepare a stock solution of 4-bromoanisole and the internal standard (dodecane) in 1,4-dioxane of a known concentration (e.g., 0.5 M 4-bromoanisole, 0.1 M dodecane).
-
Base Solution: Prepare a 2.0 M aqueous solution of K₂CO₃. Ensure the water is degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.
-
Catalyst Solution: Prepare a stock solution of Pd(PPh₃)₄ in 1,4-dioxane of a known concentration (e.g., 0.02 M). This should be prepared fresh.
-
-
Reaction Setup:
-
In two separate, identical oven-dried reaction vials equipped with magnetic stir bars, add the boronic acids:
-
Vial A: this compound (1.2 equivalents relative to the aryl bromide).
-
Vial B: 4-(Morpholine-4-carbonyl)phenylboronic acid (1.2 equivalents relative to the aryl bromide).
-
-
To each vial, add the aryl bromide/internal standard stock solution (1.0 equivalent of aryl bromide).
-
Add the K₂CO₃ solution (2.0 equivalents).
-
Add enough additional 1,4-dioxane and degassed water to achieve a desired solvent ratio (e.g., 4:1 dioxane:water) and final concentration of the aryl bromide (e.g., 0.1 M).
-
Seal the vials with septa and purge with an inert gas for 5-10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Place the vials in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 90 °C) and begin stirring.
-
To initiate the reactions simultaneously, add the Pd(PPh₃)₄ stock solution (e.g., 2 mol%) to each vial via syringe. This marks time zero (t=0).
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture using a syringe.
-
Immediately quench each aliquot by adding it to a vial containing 0.5 mL of water and 0.5 mL of ethyl acetate. Vortex thoroughly.
-
-
Sample Analysis:
-
Allow the layers in the quenched sample vials to separate.
-
Analyze the ethyl acetate layer by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The method should be capable of separating and quantifying the starting aryl bromide, the biaryl product, and the internal standard.
-
Predicted Results and Data Interpretation
Based on the principles of electronic effects in Suzuki-Miyaura coupling, the following outcomes are anticipated. The data should be tabulated for a clear, direct comparison.
Table 1: Predicted Comparative Performance Data
| Parameter | This compound | 4-(Morpholine-4-carbonyl)phenylboronic acid | Rationale |
| Initial Reaction Rate | Higher | Lower | The meta-isomer is expected to have a more nucleophilic ipso-carbon due to the absence of resonance deactivation, leading to a faster transmetalation step. |
| Time to >95% Conversion | Shorter | Longer | A higher initial rate should translate to a shorter time to reach near-complete conversion of the limiting reagent (aryl bromide). |
| Final Product Yield | High (e.g., >90%) | High (e.g., >90%) | Both isomers are expected to provide high yields, but the meta-isomer may achieve this in a shorter timeframe. Any significant difference in final yield might indicate side reactions or stability issues. |
Mechanistic Rationale Visualization
The difference in reactivity can be attributed to the electronic influence of the morpholine-4-carbonyl substituent on the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: The influence of substituent position on the transmetalation step of the Suzuki-Miyaura reaction.
Conclusion and Practical Implications for Researchers
This guide provides a comprehensive framework for understanding and comparing the reactivity of 3- and 4-(Morpholine-4-carbonyl)phenylboronic acid. While both are valuable reagents, a nuanced understanding of their electronic properties allows for a more informed selection in a synthetic campaign.
Key Takeaways:
-
Predicted Reactivity: this compound is predicted to be slightly more reactive than its 4-substituted counterpart due to less deactivation of the carbon-boron bond.
-
Practical Implications: For reactions that are sluggish or require milder conditions, the 3-isomer may be the preferred choice. In cases where reaction time is not a critical factor, both isomers are expected to perform well.
-
Experimental Validation: The provided protocol offers a robust method for researchers to validate these predictions in their own laboratories and for their specific substrates of interest.
By understanding the interplay of electronic effects at the molecular level, researchers can make more strategic decisions in the design and execution of Suzuki-Miyaura cross-coupling reactions, ultimately accelerating the drug discovery and development process.
References
A Researcher's Guide to Boronic Acids Versus Boronic Esters in Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of organoboron reagents is a critical decision that profoundly influences the outcome of synthetic endeavors. This guide provides an in-depth, objective comparison of boronic acids and their corresponding esters, focusing on their performance in pivotal synthetic transformations. By examining their reactivity, stability, and handling characteristics, supported by experimental insights, this document aims to empower chemists to make informed decisions for their specific synthetic challenges.
At the heart of the matter lies a fundamental trade-off: reactivity versus stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the price of diminished stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in cross-coupling reactions.[1]
Conversely, boronic esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount.[1] The compromise for this stability is typically a lower reaction rate compared to the parent boronic acid. It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a viable pathway.[1][3][4][5]
The Stability Spectrum: Beyond Simple Acids and Esters
While the general trend of reactivity and stability holds true, the world of boronic esters is nuanced. The choice of the diol used to form the ester plays a significant role in its stability and reactivity.
-
Pinacol Esters : These are the most common boronic esters due to their good balance of stability and reactivity.[6] They are stable enough for purification by column chromatography but reactive enough to be used directly in many coupling reactions.[6] However, their purification can sometimes be challenging due to potential hydrolysis on silica gel.[7] To address this, methods using silica gel treated with boric acid have been developed.[8]
-
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid chemistry.[9] These air-stable, crystalline solids are exceptionally stable to a wide range of anhydrous reaction conditions and chromatography, making them ideal for multi-step iterative cross-coupling strategies.[9][10][11] The MIDA protecting group can be easily cleaved under mild aqueous basic conditions to liberate the free boronic acid when needed.[9]
-
Potassium Trifluoroborates (BF3K) : These salts are another class of highly stable and easily handled organoboron reagents.[12][13] They are non-hygroscopic, air-stable solids that are often superior to boronic acids in terms of handling and storage.[12] A key advantage of potassium trifluoroborates is their resistance to protodeboronation under cross-coupling conditions, which allows for the use of near-stoichiometric amounts of the reagent.[14]
Quantitative Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of boron reagent is critical to its success.[1]
| Parameter | Boronic Acid | Boronic Ester (Pinacol) | Potassium Trifluoroborate | MIDA Boronate |
| Reactivity/Reaction Time | Generally faster[1][15] | Generally slower than acid[1] | Variable, can be highly reactive | Requires deprotection, then fast |
| Stability (Shelf-life) | Lower, prone to decomposition[1] | High, often crystalline solids[1][2] | Very high, air- and moisture-stable[12][13] | Very high, stable to chromatography[9] |
| Handling/Purification | Can be difficult to purify[16] | Easier to handle and purify[1] | Easy to handle, crystalline[12] | Easy to handle and purify[9] |
| Atom Economy | High | Lower than acid | Good | Lower due to protecting group |
| Substrate Scope | Broad, but sensitive substrates can be problematic | Broad, good for sensitive substrates | Broad, tolerates many functional groups[12] | Excellent for iterative synthesis[10][11] |
Mechanistic Considerations: The Transmetalation Step
The key step where the choice of boron reagent matters most is transmetalation. While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, recent studies have shown that direct transmetalation from the boronic ester is possible.[3][4][5] The rate of this transfer is influenced by the electronic properties of the diol used in the ester.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Analysis of Reaction Mixtures Containing 3-(Morpholine-4-carbonyl)phenylboronic Acid
This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing 3-(Morpholine-4-carbonyl)phenylboronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal factors behind method selection, ensuring robust and reliable analytical outcomes for reaction monitoring and impurity profiling.
Introduction: The Analytical Challenge of Arylboronic Acids
This compound is a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical agents.[1] Accurate and real-time monitoring of reactions involving this compound is critical for optimizing yield, minimizing impurities, and ensuring process safety.[2][3][4]
However, arylboronic acids present a unique set of analytical challenges that can complicate their analysis by LC-MS:
-
Dehydration and Boroxine Formation: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5][6][7] This dehydration is often reversible but can lead to multiple peaks for a single analyte, complicating quantification and peak identification.[8][9][10]
-
Poor Ionization Efficiency: The boronic acid moiety itself can exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity.[11]
-
Chromatographic Difficulties: The polarity of boronic acids can result in poor retention on traditional reversed-phase (RP) columns. Furthermore, interactions with residual silanols on silica-based columns can cause peak tailing and on-column degradation.[12][13]
-
Oxidative Instability: Under certain conditions, particularly at physiological pH, boronic acids can be susceptible to oxidation, which can lead to sample degradation.[14]
This guide compares two primary LC-MS strategies—direct analysis and analysis via derivatization—to overcome these challenges, providing the technical rationale to help you select the optimal approach for your application.
Comparative Analysis of LC-MS Strategies
The choice between direct analysis and derivatization hinges on the specific analytical goal, whether it be rapid reaction monitoring, trace-level impurity quantification, or structural elucidation.
| Strategy | Pros | Cons | Best Suited For |
| Direct (Underivatized) Analysis | - Simple, fast sample preparation- Directly measures the analyte in its native state- High throughput potential[8] | - Lower sensitivity for some compounds- Potential for on-column instability- Chromatographic complexity due to boroxine formation[8] | - Real-time reaction monitoring- High-concentration assays- Rapid purity checks |
| Analysis via Derivatization | - Significantly increased sensitivity and selectivity[15][16]- Improved chromatographic peak shape and retention- Enhanced stability of the analyte | - Additional sample preparation step increases time and complexity[17]- Potential for incomplete derivatization- Requires a stable derivatized standard for quantification | - Trace-level impurity analysis[16][17]- Quantification of potentially mutagenic impurities[15][16]- Assays requiring high accuracy and precision |
Strategy 1: Direct Underivatized Analysis by UPLC-MS
Direct analysis is often the preferred method for routine reaction monitoring due to its speed and simplicity. The key to a successful direct analysis method is to control the chemical environment—both in the mobile phase and on the stationary phase—to minimize the inherent instabilities of the boronic acid.
Causality Behind Method Choices:
-
Column Chemistry: The choice of a modern C18 column with advanced end-capping, such as a BEH or HSS T3 phase, is critical.[18] These columns have low residual silanol activity, which minimizes analyte interaction and potential on-column degradation of the boronic acid.[13]
-
Mobile Phase pH and Additives: Boronic acids are weakly acidic. Using a mobile phase containing a buffer like ammonium acetate or ammonium hydroxide can facilitate ionization in negative ESI mode.[8][19] For this compound, the morpholine moiety also allows for efficient protonation in positive ion mode when using an acidic modifier like formic acid. The choice depends on which mode provides better sensitivity and selectivity away from matrix components.
-
Mass Spectrometry Polarity: Negative ion mode is often highly effective for underivatized boronic acids, as they readily form boronate anions.[19][20][21] Detection is typically performed using selected ion monitoring (SIM) for a single quadrupole MS or multiple reaction monitoring (MRM) for a triple quadrupole MS, which provides superior sensitivity and specificity.[15][21]
Workflow for Direct Reaction Monitoring
The following diagram illustrates a typical high-throughput workflow for monitoring the consumption of this compound in a reaction mixture.
Caption: High-throughput workflow for LC-MS reaction monitoring.
Illustrative Protocol: Direct UPLC-MS
This protocol provides a robust starting point for the analysis of this compound.
-
Sample Preparation:
-
Withdraw 5 µL of the reaction mixture.
-
Immediately quench and dilute in 500 µL of acetonitrile (ACN) to stop the reaction and precipitate salts.
-
Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to an LC vial for analysis.
-
-
LC-MS Conditions:
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temp. | 40 °C[19] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (To be determined by infusion) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
Self-Validation Check: The system suitability should be verified by injecting a standard solution of the boronic acid. The retention time should be stable (RSD < 2%) and peak asymmetry should be between 0.9 and 1.5 over multiple injections.
Strategy 2: Analysis via Derivatization for Enhanced Sensitivity
When trace-level quantification is required, derivatization is the superior strategy.[15][22] This involves chemically modifying the boronic acid to a more stable and easily ionizable form. A common and effective method is the conversion to an N-methyliminodiacetic acid (MIDA) boronate ester.[16][17]
Causality Behind Derivatization:
-
MIDA Boronate Esters: The reaction of a boronic acid with MIDA forms a stable, bicyclic boronate ester. This structure protects the boronic acid moiety from dehydration and degradation.[16] The resulting MIDA ester is less polar than the parent boronic acid, leading to better retention in reversed-phase chromatography, and it often exhibits excellent ionization efficiency.[17]
The Boronic Acid ⇌ Boroxine Equilibrium
Understanding the equilibrium between the boronic acid monomer and its boroxine trimer is key to appreciating why direct analysis can be complex and why derivatization is effective. Derivatization traps the analyte in a single, stable form.
Caption: Reversible equilibrium between a boronic acid and its boroxine.
Illustrative Protocol: Derivatization with MIDA
This protocol is adapted from established methods for forming MIDA boronates for trace analysis.[17]
-
Derivatization Reaction:
-
To a 1 mg sample of the reaction mixture (or a dried aliquot), add 1.15 equivalents of N-methyliminodiacetic acid (MIDA).
-
Add 1 mL of DMSO.
-
Heat the mixture at 80-90 °C for 1 hour.[17]
-
Allow the solution to cool to room temperature.
-
-
Sample Preparation for LC-MS:
-
Take a 10 µL aliquot of the derivatization mixture.
-
Dilute with 990 µL of acetonitrile.
-
This solution is ready for injection.
-
-
LC-MS Conditions:
-
The same LC-MS system and column as in the direct analysis method can be used.
-
The key difference is the mass transition monitored in the MS. The MRM transition will now be for the MIDA-derivatized this compound.
-
Self-Validation Check: The derivatization efficiency should be assessed. Analyze a known standard of the boronic acid both with and without derivatization. The peak for the underivatized boronic acid should be negligible (<1%) in the derivatized sample, confirming near-complete conversion.
Alternative and Complementary Methods
While LC-MS is a powerful tool, other techniques can be used for comparison or complementary analysis.
-
GC-MS: Gas chromatography-mass spectrometry is a viable alternative but almost always requires derivatization to make the boronic acids volatile.[11][23] Common derivatization agents include silylating agents (e.g., BSTFA) or diols like pinacol to form boronate esters.[11]
-
HPLC with UV/PDA Detection: If the boronic acid and related species possess a sufficient chromophore, HPLC with UV or photodiode array (PDA) detection can be a simple and cost-effective method for reaction monitoring. However, it lacks the sensitivity and specificity of MS and cannot distinguish between co-eluting isobaric compounds.
-
Post-Column Derivatization: This is a hybrid approach where the chromatographic separation is performed on the underivatized analyte, followed by an online, post-column reaction to generate a fluorescent or highly ionizable product before detection.[24] For example, reaction with alizarin can produce a fluorescent complex for highly selective detection of boronic acids.[24]
Conclusion and Recommendations
The optimal LC-MS strategy for analyzing reaction mixtures containing this compound is dictated by the analytical objective.
-
For rapid, real-time reaction monitoring where high throughput is essential, direct UPLC-MS analysis is the most efficient approach. Careful selection of a high-performance column and optimized mobile phase is crucial to manage the inherent challenges of boronic acid analysis.
-
For trace-level quantification of residual boronic acid or related impurities, where sensitivity and accuracy are paramount, derivatization with MIDA followed by UPLC-MS/MS is the recommended, authoritative method. This approach eliminates analytical ambiguities from boroxine formation and provides the low limits of detection often required in pharmaceutical development.
By understanding the underlying chemistry of boronic acids and the rationale behind these distinct analytical strategies, researchers can develop robust, reliable, and self-validating methods to support accelerated and well-controlled chemical synthesis.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. advion.com [advion.com]
- 3. advion.com [advion.com]
- 4. waters.com [waters.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. scirp.org [scirp.org]
- 20. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 21. sciex.com [sciex.com]
- 22. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 23. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Morpholine Moiety: A Privileged Scaffold for Optimizing Biological Targeting and Pharmacokinetics
A Senior Application Scientist's Guide to Understanding and Leveraging the Morpholine Substituent in Drug Discovery
Introduction: The Understated Power of a Simple Ring
In the intricate world of medicinal chemistry, the morpholine ring, a simple six-membered heterocycle containing an oxygen and a nitrogen atom, has emerged as a "privileged structure."[1][2][3] Its frequent appearance in approved drugs and clinical candidates is no coincidence.[2] The strategic incorporation of a morpholine substituent can profoundly and favorably influence a molecule's interaction with its biological target and its journey through the body. This guide provides an in-depth comparison of the morpholine moiety against common alternatives, supported by experimental data and detailed protocols, to empower researchers in their quest for more effective and safer therapeutics.
The utility of the morpholine ring stems from a unique combination of physicochemical properties. It imparts a well-balanced hydrophilic-lipophilic profile, a reduced basicity (pKa) compared to other cyclic amines, and a flexible chair-like conformation.[4][5] These attributes collectively enhance aqueous solubility, improve metabolic stability, and facilitate permeation across biological membranes, including the formidable blood-brain barrier.[4][5] This guide will dissect these advantages through the lens of prominent morpholine-containing drugs, offering a clear rationale for its widespread use in drug design.
Comparative Analysis: Morpholine vs. Alternative Scaffolds
The decision to incorporate a morpholine ring is often a strategic one, weighed against other heterocyclic amines like piperidine and piperazine. While structurally similar, subtle differences in their electronic and conformational properties can lead to significant variations in biological activity and pharmacokinetic profiles.
Physicochemical Properties: A Tale of Three Rings
The oxygen atom in the morpholine ring is the key differentiator, exerting an electron-withdrawing effect that lowers the pKa of the nitrogen atom. This reduced basicity can be advantageous in minimizing off-target interactions with acidic cellular components and can improve oral absorption.
| Property | Morpholine | Piperidine | Piperazine |
| pKa | ~8.4 | ~11.2 | ~9.8 (pKa1), ~5.6 (pKa2) |
| LogP | -0.86 | 0.84 | -1.03 |
| Polar Surface Area (Ų) | 21.3 | 12.5 | 24.8 |
| Hydrogen Bond Acceptors | 2 (O and N) | 1 (N) | 2 (both N) |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | 2 (both N-H) |
Data compiled from various sources.
Impact on Biological Activity: Case Studies
The influence of the morpholine ring on biological activity is best illustrated through direct comparison with its analogues.
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[1][4] The morpholine group in gefitinib plays a crucial role in its activity and pharmacokinetic profile.
In a study optimizing gefitinib analogues, replacement of the morpholino group with various piperazino groups was explored. While some piperazino analogues showed significant anti-cancer activities, the data underscores the sensitive nature of this region of the molecule and the often-favorable properties conferred by the morpholine ring.[6][7] For instance, the morpholino group's oxygen can form key hydrogen bonds in the ATP-binding pocket of EGFR.[8]
| Compound | Modification | IC50 (A549 cell line, µM) |
| Gefitinib | Morpholine | 15.11 ± 0.05[9] |
| Analogue 52 | Substituted Piperazine | Potent activity reported[6] |
| Analogue 53 | Substituted Piperazine | Potent activity reported[6] |
| Analogue 54 | Substituted Piperazine | Potent activity reported[6] |
Note: Direct numerical comparison of IC50 values between gefitinib and its piperazine analogues from a single study was not available in the search results. The table reflects that potent piperazine analogues were identified.
Linezolid, an oxazolidinone antibiotic, contains a morpholine ring that is critical for its antibacterial activity and metabolic stability. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][10][11] The morpholine moiety contributes to the overall shape and electronic distribution of the molecule, facilitating its fit into the ribosomal binding pocket.
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5][12][13] The introduction of a morpholine nucleus into the lead compound for aprepitant was a key step in enhancing its receptor-binding affinity.[13] This modification, coupled with other structural changes, led to a potent and effective drug.
Experimental Protocols for Assessing Morpholine-Containing Compounds
To rigorously evaluate the impact of a morpholine substituent, a battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential.[7][14]
Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2][4][10][15]
Protocol:
-
Preparation: Thaw human or animal liver microsomes and prepare a reaction mixture containing the microsomal solution, an NADPH regenerating system, and the test compound (typically 1-10 µM).[2]
-
Incubation: Incubate the mixture at 37°C with gentle agitation.[2]
-
Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold solvent like acetonitrile to precipitate proteins.[4][16]
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[15][17]
-
Data Calculation: Calculate the percentage of compound remaining at each time point, the half-life (t½), and the intrinsic clearance (CLint).[10][15]
Permeability Assay (Caco-2 Cells)
This assay predicts the in vivo absorption of a drug across the gut wall.[1][14][18]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts for approximately 21 days to form a differentiated monolayer.[14]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[18]
-
Transport Study: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) for A-to-B transport.[18]
-
Efflux Assessment (Optional): To assess active efflux, also measure B-to-A transport and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[14]
-
Analysis: Quantify the compound concentration in the receiver compartment using LC-MS/MS.[18]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive diffusion.[3][11]
Protocol:
-
Membrane Preparation: Coat a filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[3][11]
-
Assay Setup: Add the test compound solution to the donor wells and a buffer solution to the acceptor wells of a separate plate. Place the filter plate on top of the acceptor plate.[11][19]
-
Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.[19]
-
Analysis: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[11]
-
Data Calculation: Calculate the permeability coefficient (Pe).
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of morpholine-containing drugs requires visualizing the signaling pathways they modulate.
Gefitinib and the EGFR Signaling Pathway
Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades like the PI3K/Akt and Ras/MAPK pathways, which are crucial for cancer cell proliferation and survival.[4][20][21][22]
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Optimization of gefitinib analogues with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. bioassaysys.com [bioassaysys.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Morpholine-4-carbonyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental protection, and regulatory compliance. 3-(Morpholine-4-carbonyl)phenylboronic acid and its derivatives are valuable in synthesis, but their disposal requires a meticulous and informed approach. This guide provides an in-depth, procedural framework for its safe handling and disposal, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment and Characterization: The "Why" Behind the Precautions
While a specific, comprehensive hazard profile for this compound is not extensively documented, the broader class of boronic acids necessitates a conservative approach. Related compounds often present risks of skin, eye, and respiratory irritation.[1] The pinacol ester of this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, it is imperative to treat this compound as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[3][4]
The core principle is precaution . The morpholine and phenylboronic acid moieties suggest potential biological activity and reactivity that must be respected throughout the handling and disposal lifecycle.
| Hazard Classification (Anticipated) | GHS Category | Rationale & Implication for Disposal |
| Skin Irritation | Category 2 | Direct contact must be avoided. All contaminated materials (gloves, wipes) become hazardous waste.[1] |
| Eye Irritation | Category 2 | Splash-proof goggles or a face shield are mandatory.[1] |
| Respiratory Irritation | Category 3 | All handling must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Ingestion, skin contact, and inhalation must be prevented through rigorous use of PPE and engineering controls.[2] |
Immediate Safety and Handling: Your First Line of Defense
Before any disposal activities commence, establishing a safe working environment is non-negotiable. This proactive stance minimizes the risk of exposure to laboratory personnel.
Personal Protective Equipment (PPE): Your PPE is the essential barrier between you and the chemical. The following should be considered the minimum requirement:
-
Eye Protection : Tightly fitting chemical safety goggles or a full-face shield.[3]
-
Hand Protection : Chemical-resistant nitrile or neoprene gloves. It is advisable to inspect gloves for any signs of degradation before use and to consider double-gloving for added protection.[3][4]
-
Body Protection : A fully fastened lab coat or chemical-resistant apron.[3]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting.[3]
Engineering Controls: All handling and preparation for the disposal of this compound, including weighing, dissolution, and container rinsing, must be performed inside a certified chemical fume hood.[3][5] This is the most critical step in preventing respiratory exposure.
Step-by-Step Disposal Protocol: A Systematic Approach
Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[3] The following protocol ensures a compliant and safe disposal pathway.
Step 1: Waste Characterization and Segregation Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[4][6]
-
Solid Waste : This stream includes expired or unused this compound powder, contaminated gloves, weigh boats, paper towels, and other disposable labware. These items should be collected in a designated, robust container lined with a heavy-duty plastic bag.[3]
-
Liquid Waste : This includes solutions containing the compound, as well as the initial solvent rinses from decontaminating glassware. Collect this waste in a separate, clearly labeled, and chemically compatible container.[1][5]
-
Incompatible Materials : Do not mix boronic acid waste with strong oxidizing agents, strong acids, or bases unless explicitly directed by a validated institutional protocol.[4][7] Such mixing can lead to uncontrolled and potentially hazardous reactions.
Step 2: Containerization and Labeling Clear and accurate labeling is a cornerstone of safe waste management and is mandated by regulatory bodies like OSHA and the EPA.[6][8]
-
Container Selection : Use only chemically compatible containers with secure, leak-proof lids. For liquid waste, this typically means borosilicate glass or polyethylene containers.[6][9]
-
Labeling : Every waste container must be clearly and indelibly labeled. The label must include:
Step 3: Decontamination of Empty Containers Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.[5]
-
Collect Rinseate : The first rinseate, and often all three, must be collected and disposed of as liquid hazardous waste.[3][5] Transfer this rinseate to your designated liquid hazardous waste container.
-
Final Disposal : After the triple rinse and allowing the container to air dry completely in the fume hood, deface or remove the original product label. The clean container can then be disposed of according to your institution's policy for clean laboratory glassware or plastic.[5]
Step 4: Temporary Storage and Collection Proper storage while awaiting pickup prevents accidents and ensures compliance.
-
Location : Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[3][10]
-
Segregation : Keep the waste container away from incompatible materials.[4]
-
Pickup : Follow your institution's specific procedures for requesting hazardous waste pickup by the EHS department or a licensed waste disposal contractor.[1]
Disposal Decision Workflow
The following diagram outlines the logical flow for making safe and compliant disposal decisions when handling this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a prepared response is critical to mitigating hazards.
-
Evacuate and Alert : If the spill is large or outside of a fume hood, alert personnel in the immediate area and evacuate if necessary. Notify your supervisor and institutional EHS department.[1]
-
Containment : Prevent the spilled material from entering drains or waterways.[1]
-
Cleanup : For a small spill within a fume hood, use an inert absorbent material (like vermiculite or sand) for liquids or carefully sweep up solids.[11] Avoid raising dust.[12]
-
Disposal of Cleanup Materials : All materials used for cleanup (absorbents, wipes, PPE) must be collected and disposed of as solid hazardous waste.[1]
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship. Always remember that these guidelines supplement, but do not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. laballey.com [laballey.com]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. connmaciel.com [connmaciel.com]
- 11. fishersci.com [fishersci.com]
- 12. IsoLab - Boric Acid [isolab.ess.washington.edu]
A Researcher's Guide to Handling 3-(Morpholine-4-carbonyl)phenylboronic Acid: From Benchtop to Disposal
As a Senior Application Scientist, my priority extends beyond the product's application to ensuring the safety and success of the researchers who use it. This guide provides essential, field-tested safety protocols for handling 3-(Morpholine-4-carbonyl)phenylboronic acid (CAS No: 723281-55-8). This document is designed to be a dynamic, practical resource, moving beyond mere compliance to instill a deep understanding of why each step is critical for personal safety and experimental integrity.
Hazard Assessment: Understanding the Compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, professional diligence requires us to assess its hazards based on the well-documented properties of its parent class, phenylboronic acids, and closely related analogues. Phenylboronic acid itself is known to be harmful if swallowed and acts as a skin, eye, and respiratory irritant.[1] Data for structurally similar compounds, such as (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid and (2-Methylpropyl)boronic acid, show clear GHS classifications for skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is imperative to handle this compound with the assumption that it carries similar hazards.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | pictogram | Warning | H315: Causes skin irritation.[2][3] |
| Eye Irritation | pictogram | Warning | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | pictogram | Warning | H335: May cause respiratory irritation.[2][3] |
| Acute Toxicity (Oral) | pictogram | Warning | H302: Harmful if swallowed. |
The Hierarchy of Controls: Proactive Safety Measures
Before any personal protective equipment is selected, a robust safety framework must be established through engineering and administrative controls.
-
Engineering Controls : Your primary line of defense is to physically remove or isolate the hazard.
-
Chemical Fume Hood : All handling of this compound, especially the weighing and transfer of the solid, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable, as it prevents the inhalation of fine particulates that can cause respiratory tract irritation.[4]
-
Safety Infrastructure : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][7]
-
-
Administrative Controls : These are the procedures and work practices that reduce the risk of exposure.
-
Restricted Access : Do not work with this compound alone. Inform others in the lab about the nature of your work.[5]
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[4] Always wash your hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][7]
-
Housekeeping : Maintain a clean and uncluttered workspace to minimize the risk of spills and contamination.
-
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate the risk entirely. The selection of appropriate PPE is based directly on the anticipated hazards outlined in Section 1.
Table 2: Mandatory PPE Protocol
| Protection Type | Specific Recommendations | Rationale for Use |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles are mandatory.[8] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[4] | Protects against airborne dust and accidental splashes, which can cause serious and potentially irreversible eye irritation (H319).[2][3] |
| Hand Protection | Chemically resistant nitrile gloves are required.[4][7] Inspect gloves for any signs of degradation or puncture before use and dispose of them immediately upon contamination.[7] | Prevents direct skin contact, which can lead to irritation (H315). The use of proper removal techniques is critical to avoid cross-contamination.[2] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat must be worn.[7] Ensure you are wearing long pants and closed-toe shoes.[7] For larger quantities, a chemical-resistant apron is advised.[4] | Protects the skin on the torso and limbs from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | For handling small quantities within a properly functioning fume hood, respiratory protection is typically not necessary.[4] If dust or aerosols are expected to be generated, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates must be used.[4][7][8] | Prevents the inhalation of airborne particles, which can irritate the respiratory system (H335).[2][3] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes exposure and ensures the integrity of your experiment.
-
Preparation : Before retrieving the chemical, verify that your fume hood's airflow is optimal. Clear the workspace of all non-essential items. Pre-label all necessary glassware and waste containers.
-
Donning PPE : Put on all required PPE as detailed in Table 2. The lab coat should be donned first, followed by eye protection, and finally gloves.
-
Chemical Handling :
-
Post-Handling & Decontamination :
-
Carefully clean the work area and any equipment used.
-
Doff PPE in the reverse order of donning: remove gloves first (using a non-contact technique), followed by the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water.[7]
-
Caption: Workflow for safely handling boronic acid derivatives.
Emergency Response Protocols
-
Spill : For small spills contained within the fume hood, use an inert absorbent material like sand or vermiculite to cover the spill.[4] Carefully sweep the material into a clearly labeled, sealable container for hazardous waste.[4][10] Clean the spill area thoroughly.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.
-
Inhalation : Move the affected individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Waste Management and Disposal
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6] Improper disposal poses a risk to the environment and public health.
-
Waste Segregation : All waste contaminated with this compound must be treated as hazardous waste.[6]
-
Solid Waste : Collect unused solid compounds, contaminated gloves, weigh paper, and absorbent materials in a designated, sealable, and clearly labeled hazardous waste container.[6]
-
Liquid Waste : Any solutions containing the compound should be collected in a separate, clearly labeled container for liquid hazardous waste.[6]
-
-
Container Decontamination : Empty containers must be decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines.
-
Final Disposal : Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.[6] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[11]
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. aobchem.com [aobchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. laballey.com [laballey.com]
- 10. sciencing.com [sciencing.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
